Product packaging for 3-Methyl-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 20668-20-6)

3-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2921594
CAS No.: 20668-20-6
M. Wt: 147.221
InChI Key: BUZMGUAGCNSWQB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g·mol⁻¹ . It is a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure ubiquitous in natural products and pharmacologically active compounds . This core scaffold is a prevalent motif in a myriad of synthetic pharmaceuticals and bioactive molecules, making it a highly valuable template in medicinal chemistry and drug discovery research . The tetrahydroquinoline nucleus is a significant synthetic target due to its wide distribution in compounds with diverse biological activities. Research into derivatives has included compounds evaluated as antimalarial agents, antidepressants, antipsychotics, and antihypertensives, among others . Furthermore, specific tetrahydroquinoline derivatives have demonstrated neuroprotective properties, with mechanisms that may involve free radical scavenging and inhibition of glutamate-induced excitotoxicity, pointing to their potential in neurodegenerative disease research . The structural flexibility of the tetrahydroquinoline core allows for extensive functionalization, facilitating the construction of new heterocyclic assemblies and the exploration of their versatile potential in developing new therapeutic agents and materials . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B2921594 3-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 20668-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMGUAGCNSWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942867
Record name 3-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-20-6
Record name 3-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, making the enantioselective synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline a topic of significant interest for drug development professionals. This technical guide provides an in-depth exploration of the core synthetic pathways to this valuable molecule. We will dissect the mechanistic underpinnings, compare the strategic advantages, and provide detailed experimental protocols for three primary approaches: the direct catalytic hydrogenation of 3-methylquinoline, an elegant domino synthesis via reductive cyclization of an acyclic precursor, and modern asymmetric strategies to achieve high enantiopurity. This document is intended for researchers, chemists, and scientists in the pharmaceutical industry seeking a comprehensive understanding of the synthesis of this important heterocyclic building block.

Introduction: The this compound Scaffold

The tetrahydroquinoline motif is a cornerstone of heterocyclic chemistry, largely due to its ubiquitous presence in bioactive molecules.[2][3] Its rigid, bicyclic structure serves as an excellent foundation for positioning functional groups in three-dimensional space to interact with biological targets. The 3-methyl derivative introduces a stereocenter, which is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The primary synthetic challenges in accessing this compound are twofold:

  • Selective Reduction: When starting from an aromatic precursor like 3-methylquinoline, the pyridine ring must be selectively reduced without over-reducing the benzene ring. This requires careful selection of catalysts and reaction conditions.

  • Stereocontrol: For applications in drug development, achieving high enantiomeric excess (ee) is critical. This necessitates the use of asymmetric synthesis strategies, which add a layer of complexity and cost but are essential for producing single-enantiomer products.

This guide will address these challenges by detailing robust and field-proven synthetic methodologies.

Pathway 1: Catalytic Hydrogenation of 3-Methylquinoline

The most direct and atom-economical approach to synthesizing this compound is the catalytic hydrogenation of commercially available 3-methylquinoline. This method involves the reduction of the nitrogen-containing heterocyclic ring while preserving the aromaticity of the benzene ring.

Mechanistic Rationale and Catalyst Selection

Catalytic hydrogenation of quinolines typically proceeds via a heterogeneous or homogeneous mechanism. In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, such as platinum, palladium, or nickel.[4] The choice of catalyst is crucial for selectivity.

  • Platinum (e.g., PtO₂, Adams' catalyst): Highly active and often used for the hydrogenation of aromatic systems. It can effect the reduction of quinoline to tetrahydroquinoline, typically in an acidic solvent like acetic acid which protonates the nitrogen, activating the ring towards reduction.[4]

  • Palladium (e.g., Pd/C): A widely used and often more selective catalyst. It can hydrogenate the pyridine ring of quinoline under milder conditions than those required to reduce the benzene ring, making it a good choice for this transformation.[3]

  • Homogeneous Catalysts (e.g., Iridium or Rhodium complexes): These catalysts offer high activity and selectivity under mild conditions.[5] Cyclometalated Iridium(III) complexes, for example, have shown high efficacy in the reduction of N-heterocycles at ambient temperature and pressure.[5] The mechanism often involves an "outer-sphere" pathway where protonation of the nitrogen atom precedes hydride transfer from the metal complex.[5]

The causality behind using an acidic medium is that protonation of the quinoline nitrogen reduces its aromatic character, making the heterocyclic ring more susceptible to hydrogenation than the electron-rich benzene ring.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

This protocol is a representative procedure for the reduction of a quinoline derivative.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methylquinoline (1.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Palladium on Carbon (Pd/C, 5 mol%).

  • Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid (approx. 0.1 M concentration).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography or distillation.

Data Summary: Typical Conditions for Quinoline Hydrogenation
CatalystSolventTemperature (°C)Pressure (atm)Typical YieldReference
5% Pd/CEthanol25-504High[3]
PtO₂ (Adams')Acetic Acid253-4High[4]
5% Pt/CEthanol254High[3]
Cp*Ir(N^C)ClDichloromethane251>95%[5]

Workflow Diagram: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation & Purification Start 3-Methylquinoline Vessel Charge Hydrogenation Vessel Start->Vessel Catalyst Pd/C Catalyst Catalyst->Vessel Solvent Ethanol/Acetic Acid Solvent->Vessel Pressurize Pressurize with H₂ Vessel->Pressurize React Stir at RT-50°C (12-24h) Pressurize->React Monitor Monitor by TLC/GC-MS React->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product 3-Methyl-1,2,3,4- tetrahydroquinoline Purify->Product G Start 1-(2-Nitrophenyl)propan-2-one Step1 Nitro Reduction Start->Step1 H₂ / Pd-C Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/ Enamine Step2->Intermediate2 Step3 Imine Reduction Intermediate2->Step3 H₂ / Pd-C Product 3-Methyl-1,2,3,4- tetrahydroquinoline Step3->Product G cluster_reactants Reactants cluster_transition Transition States cluster_products Products Prochiral Prochiral Substrate (3-Methylquinoline) Catalyst Chiral Catalyst + H⁻ Source TS_R Transition State R (Favored) Catalyst->TS_R Lower Energy TS_S Transition State S (Disfavored) Catalyst->TS_S Higher Energy Product_R R-Enantiomer (Major) TS_R->Product_R Product_S S-Enantiomer (Minor) TS_S->Product_S

References

"3-Methyl-1,2,3,4-tetrahydroquinoline" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core structure where the pyridine ring has been fully saturated. It belongs to the broader class of tetrahydroquinolines, a molecular scaffold that is ubiquitous in medicinal chemistry and natural products due to its presence in numerous biologically active molecules.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, a robust synthesis protocol, and an overview of its chemical reactivity and handling. As a substituted secondary aniline, its properties are dictated by the interplay between the electron-donating amine, the aromatic benzene ring, and the chiral aliphatic portion containing the methyl substituent.

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with the well-characterized parent compound, 1,2,3,4-tetrahydroquinoline.

The structure consists of a bicyclic system with a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-methyl-1,2,3,4-tetrahydroquinoline and (S)-3-methyl-1,2,3,4-tetrahydroquinoline.

Table 1: Physicochemical Properties

Property Value (this compound) Value (Parent Compound: 1,2,3,4-Tetrahydroquinoline)
Molecular Formula C₁₀H₁₃N C₉H₁₁N[3]
Molecular Weight 147.22 g/mol 133.19 g/mol [4]
Appearance Colorless to yellow/orange oily liquid (Predicted) Colorless to yellow oily liquid[2]
Boiling Point Not available 251 °C[4]
Melting Point Not available 13-20 °C[2][4]
Density Not available 1.06 g/cm³[4]

| Refractive Index | Not available | n20/D 1.59[4] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation. In the absence of published spectra for this specific derivative, this section provides an expert-based prediction of its key spectral features, grounded in the analysis of its parent compound and similarly substituted analogs.[5]

2.1: ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center and resulting diastereotopic protons.

  • Aromatic Region (δ 6.5-7.1 ppm): Four protons on the benzene ring will appear in this region. The proton para to the nitrogen (at C6) and the proton ortho (at C8) will likely be the most shielded due to the electron-donating effect of the amine. They will present as complex multiplets or doublets/triplets depending on coupling.

  • N-H Proton (δ ~3.5-4.5 ppm): A single, likely broad proton signal corresponding to the secondary amine. Its chemical shift can be highly variable depending on solvent and concentration.

  • Aliphatic Protons (δ 1.0-3.5 ppm):

    • C2 Protons (CH₂): The two protons at the C2 position are diastereotopic due to the adjacent C3 chiral center. They will appear as two separate multiplets, likely around δ 3.0-3.4 ppm.

    • C4 Protons (CH₂): These benzylic protons will be deshielded by the aromatic ring and will likely appear as a multiplet around δ 2.7-2.9 ppm.

    • C3 Proton (CH): This proton, attached to the chiral center, will be a complex multiplet around δ 2.0-2.3 ppm, coupled to the protons at C2, C4, and the methyl group.

  • Methyl Protons (δ ~1.1 ppm): The methyl group at C3 will appear as a doublet, coupled to the single proton at C3.

2.2: ¹³C NMR Spectroscopy

A total of 10 distinct carbon signals are expected.

  • Aromatic Carbons (δ ~114-145 ppm): Six signals will be present. The C4a and C8a carbons, where the rings are fused, will be in this range. The carbons ortho and para to the nitrogen (C5, C7, C8a) will be more shielded (lower ppm) than the meta carbons (C6, C4a).

  • Aliphatic Carbons (δ ~20-50 ppm):

    • C2 Carbon: Approximately δ 45-50 ppm.

    • C4 Carbon: Approximately δ 25-30 ppm.

    • C3 Carbon: Approximately δ 30-35 ppm.

    • Methyl Carbon: The most shielded carbon, expected around δ 15-20 ppm.

2.3: Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretch: A sharp, medium-intensity peak around 3350-3450 cm⁻¹ .

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Several medium-to-sharp peaks in the 1450-1600 cm⁻¹ region.

2.4: Mass Spectrometry
  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 147 .

  • Key Fragments: The primary fragmentation pathway would likely involve the loss of the methyl group (CH₃•), resulting in a strong peak at m/z = 132 (M-15). Another significant fragmentation would be a retro-Diels-Alder-type cleavage or benzylic cleavage, leading to further fragmentation of the saturated ring.

Part 3: Synthesis and Purification

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 3-methylquinoline. This reaction reduces the pyridine portion of the quinoline ring system while leaving the benzene ring intact.

3.1: Principle Synthetic Route: Catalytic Hydrogenation

This process involves the heterogeneous catalytic reduction of the C=N and C=C bonds in the pyridine ring of the 3-methylquinoline precursor.[2]

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon (5% or 10% Pd/C) is a highly effective and standard catalyst for the hydrogenation of N-heterocycles.[1] It provides a surface for the reaction to occur with high efficiency and can be easily removed by filtration.

    • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reagent that performs the reduction. The pressure is increased to improve reaction rate and ensure complete conversion.

    • Solvent: An inert solvent like ethanol or ethyl acetate is used to dissolve the starting material and facilitate its interaction with the solid catalyst.

    • Temperature: Moderate heat is often applied to increase the reaction kinetics, though some hydrogenations can proceed at room temperature.

3.2: Conceptual Experimental Protocol
  • Reactor Setup: A pressure-resistant reaction vessel (e.g., a Parr hydrogenator) is charged with 3-methylquinoline (1.0 eq) and a suitable solvent such as ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) is carefully added to the mixture (typically 1-5 mol% relative to the substrate). The vessel is sealed.

  • Inerting: The atmosphere in the vessel is purged and replaced with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can be a safety hazard and can poison the catalyst.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction may be gently heated (e.g., 40-60 °C) to facilitate the reaction.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. It can also be checked for completion by thin-layer chromatography (TLC) or GC-MS analysis of a small aliquot.

  • Workup: Once complete, the reaction is cooled to room temperature and the hydrogen pressure is carefully vented. The inert atmosphere is restored.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The Celite pad is washed with additional solvent to recover all the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. If necessary, the resulting oil can be purified by vacuum distillation or column chromatography on silica gel.

3.3: Workflow for Synthesis and Purification```dot

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification & Analysis Reactants 3-Methylquinoline Ethanol, Pd/C Hydrogenation Pressurize with H₂ Stir & Heat Reactants->Hydrogenation Venting Vent H₂ Filter through Celite Hydrogenation->Venting Evaporation Solvent Removal (Rotary Evaporation) Venting->Evaporation Crude Crude Product Evaporation->Crude Purify Vacuum Distillation or Chromatography Crude->Purify Final Pure 3-Methyl-THQ Purify->Final

Caption: Key reactive sites on the this compound scaffold.

4.2: Potential Applications

While specific applications for the 3-methyl derivative are not widely documented, the tetrahydroquinoline core is a privileged scaffold in drug discovery. [4]Its rigid, three-dimensional structure is ideal for binding to enzyme active sites and receptors. Derivatives of tetrahydroquinoline have been investigated for a wide range of biological activities, and this compound serves as a valuable building block for creating more complex molecules in pharmaceutical research. [2][4]

Part 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the same precautions as its parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as hazardous. [2][6]

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. [2][6]* Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [6]

Conclusion

This compound is a chiral heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on its structure. Its synthesis is straightforward via the catalytic hydrogenation of 3-methylquinoline, and its reactivity is characterized by the nucleophilic secondary amine and the activated aromatic ring. Due to the known hazards of the parent compound, it must be handled with appropriate care and engineering controls. This guide provides a foundational understanding for scientists looking to utilize this versatile molecule in their research endeavors.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Methyl-1,2,3,4-tetrahydroquinoline. While direct experimental data for this specific molecule is limited, this document synthesizes fundamental principles of stereochemistry, conformational analysis of analogous heterocyclic systems, and computational modeling approaches to present a detailed theoretical framework. The guide explores the stereochemical implications of the methyl substituent, the predicted conformational equilibrium of the saturated heterocyclic ring, and the potential influence of these factors on the molecule's biological activity. Furthermore, it outlines established synthetic routes for the tetrahydroquinoline scaffold and proposes experimental and computational workflows for the definitive characterization of this compound's three-dimensional structure. This document serves as a valuable resource for researchers interested in the structure-activity relationships of substituted tetrahydroquinolines and as a roadmap for future investigations into this specific molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Derivatives of THQ have been shown to exhibit a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The introduction of substituents onto the THQ core, such as a methyl group at the 3-position, can have a profound impact on its molecular geometry and, consequently, its therapeutic potential.

This guide focuses specifically on this compound, a chiral derivative of the THQ family. A thorough understanding of its molecular structure and conformational dynamics is paramount for the rational design of novel therapeutic agents. This document will delve into the stereochemical features of this molecule and provide a detailed analysis of its likely conformational preferences, drawing upon established principles and data from closely related systems.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a benzene ring fused to a six-membered saturated heterocyclic ring containing a nitrogen atom. The presence of a methyl group at the C3 position introduces a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-3-Methyl-1,2,3,4-tetrahydroquinoline and (S)-3-Methyl-1,2,3,4-tetrahydroquinoline.

The saturated heterocyclic ring is not planar and adopts a non-planar conformation to minimize ring strain. The geometry of this ring and the orientation of the methyl substituent are the central themes of the conformational analysis discussed in the subsequent sections.

Conformational Analysis: A Theoretical Framework

The saturated ring of tetrahydroquinoline can, in principle, adopt several conformations, including the half-chair, boat, and sofa forms.[3] For most six-membered saturated rings, the chair or half-chair conformation is the most stable due to the minimization of torsional and steric strain.[4] In the case of this compound, the heterocyclic ring is expected to exist predominantly in a half-chair conformation.

The introduction of the methyl group at the C3 position leads to two possible diastereomeric chair-like conformers for each enantiomer: one with the methyl group in an axial orientation and one with it in an equatorial orientation.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial Methyl equatorial Equatorial Methyl axial->equatorial Ring Flip G cluster_workflow NMR-Based Conformational Analysis Workflow start Synthesized 3-Methyl-THQ nmr_acq 1D and 2D NMR Data Acquisition (¹H, COSY, NOESY/ROESY) start->nmr_acq data_proc Data Processing and Analysis (Chemical Shifts, Coupling Constants, NOEs) nmr_acq->data_proc conf_assign Conformational Assignment (Axial vs. Equatorial) data_proc->conf_assign quant Quantification of Conformational Equilibrium (Integration/J-coupling Analysis) conf_assign->quant G cluster_synthesis General Synthetic Route start Precursors quinoline 3-Methylquinoline start->quinoline Doebner-von Miller or Combes Synthesis thq This compound quinoline->thq Catalytic Hydrogenation (e.g., H₂, Pd/C)

References

3-Methyl-1,2,3,4-tetrahydroquinoline: A Scrutiny of its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, prominently featured in a multitude of natural products and synthetic compounds of significant pharmacological relevance.[1] Its structural rigidity and the synthetic accessibility of its derivatives have made it a focal point in medicinal chemistry. This guide delves into the specific biological activities associated with 3-Methyl-1,2,3,4-tetrahydroquinoline, a key analog within this class. As a Senior Application Scientist, the ensuing discussion is framed to provide not only a comprehensive overview of its known bioactivities but also to elucidate the experimental rationale and methodologies crucial for its investigation. We will explore its synthesis, antifungal properties, and emerging evidence for its neuroprotective and antioxidant potential, offering a technical resource for scientists engaged in the discovery and development of novel therapeutics.

Synthesis of the this compound Core

The strategic synthesis of the 3-methyl-tetrahydroquinoline scaffold is pivotal for accessing this compound and its derivatives for biological evaluation. Among the various synthetic strategies, the Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a highly efficient method for constructing the tetrahydroquinoline ring system.[2]

The Povarov Reaction: A Mechanistic Overview

The three-component Povarov reaction involves the condensation of an aniline, an aldehyde, and an activated alkene to diastereoselectively form the tetrahydroquinoline core. The reaction is typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism proceeds through the initial formation of an imine from the aniline and aldehyde. The acid catalyst then activates the imine, facilitating a stepwise process involving a Mannich-type reaction with the electron-rich alkene, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to close the ring.

Povarov_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Activated Alkene (e.g., trans-Anethole) Mannich_Adduct Mannich-type Adduct Alkene->Mannich_Adduct Nucleophilic Attack Catalyst Acid Catalyst (e.g., HCl, BF3·OEt2) Activated_Imine Activated Iminium Ion Catalyst->Activated_Imine Imine->Activated_Imine Protonation/ Lewis Acid Activation Activated_Imine->Mannich_Adduct THQ 3-Methyl-4-aryl- 1,2,3,4-tetrahydroquinoline Mannich_Adduct->THQ Intramolecular Electrophilic Aromatic Substitution (SEAr)

Caption: Generalized workflow of the Povarov reaction for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Povarov Reaction

This protocol is a representative example for the synthesis of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative, which can be subsequently de-benzylated if required.[2]

  • Imine Formation (in situ): In a round-bottom flask, dissolve N-benzylaniline (1.0 eq) and formaldehyde (1.1 eq, 37% in methanol) in anhydrous acetonitrile. Stir the mixture for 10 minutes at room temperature.

  • Catalyst Addition: Add a solution of aqueous HCl (1.1 eq, 2N) in acetonitrile. Stir for an additional 20 minutes. The formation of the iminium ion is crucial for the subsequent cycloaddition.

  • Cycloaddition: Add the dienophile, such as trans-anethole (1.1 eq), to the reaction mixture. Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

The this compound scaffold has been implicated in several biological activities, most notably antifungal, with emerging interest in its neuroprotective and antioxidant roles.

Antifungal Activity

While data on the unsubstituted this compound is limited, a study on a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives has demonstrated significant antifungal properties, particularly against dermatophytes.[3][4] This provides a strong rationale for investigating the antifungal potential of the core structure and its other derivatives.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The removal of an N-benzyl group in the synthesized derivatives led to a significant improvement in antifungal activity.[4] This suggests that a free secondary amine at the N1 position may be beneficial for interaction with the fungal target.

  • Aryl Substitution at C4: The introduction of a hydroxyl group on the 4-aryl substituent also enhanced the antifungal potency.[4] This highlights the importance of this position for tuning the biological activity.

Quantitative Antifungal Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a particularly active derivative, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.[3][4]

Fungal StrainMIC (µg/mL)
Microsporum gypseum31.25
Trichophyton rubrum62.5
Trichophyton mentagrophytes62.5

Table 1: Antifungal activity of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative.

Proposed Mechanism of Action:

While the exact mechanism for these specific compounds is not fully elucidated, many antifungal agents targeting dermatophytes interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] Some N-alkylated perhydroquinoline analogs have been identified as inhibitors of Δ8,7-isomerase in the ergosterol pathway.[6] Further investigation is warranted to determine if 3-methyl-tetrahydroquinoline derivatives share this mechanism.

Neuroprotective Potential

The neuroprotective effects of tetrahydroquinoline derivatives are an area of growing interest. A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[7][8] Although this is a more substituted analog, it points to the potential of the core tetrahydroquinoline scaffold in mitigating neurodegeneration. Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has also been investigated for its neuroprotective activities.[9]

Potential Mechanisms of Neuroprotection:

  • Antioxidant Activity: As discussed in the next section, the ability to scavenge reactive oxygen species (ROS) is a key mechanism for neuroprotection, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[8]

  • Anti-apoptotic Effects: Inhibition of apoptotic pathways, such as the caspase cascade, can prevent programmed cell death of neurons.[8]

Antioxidant Activity

Mechanism of Antioxidant Action:

The primary mechanism is believed to be hydrogen atom transfer (HAT) from the nitrogen atom of the tetrahydroquinoline ring to neutralize free radicals. The stability of the resulting nitrogen-centered radical is a key determinant of the antioxidant efficiency.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed, self-validating protocols for key assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Antifungal_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of 3-Methyl-THQ in DMSO Serial_Dilution Perform serial two-fold dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare fungal inoculum (e.g., 0.4–5 × 10^4 CFU/mL) Inoculation Add fungal inoculum to each well Inoculum_Prep->Inoculation Media_Prep Use RPMI-1640 medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-72 hours Inoculation->Incubate Read_MIC Determine MIC visually or spectrophotometrically (lowest concentration with significant growth inhibition) Incubate->Read_MIC

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

  • Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column. In the first column, add 200 µL of the compound stock solution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24 to 72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Neuroprotection Assay (Corticosterone-induced injury in PC12 cells)

This assay models stress-induced neuronal damage and is used to screen for neuroprotective agents.

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Injury: Add corticosterone (e.g., 400 µM final concentration) to all wells except the control group to induce neurotoxicity.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. An increase in cell viability in the compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method to determine the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (methanol without the compound) and a blank (methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound represents a molecule of considerable interest within the broader, biologically active class of tetrahydroquinolines. The existing evidence strongly supports its potential as a scaffold for the development of novel antifungal agents, with clear structure-activity relationships emerging from studies of its derivatives. While direct, quantitative evidence for its neuroprotective and antioxidant activities is still nascent, the promising results from structurally related compounds provide a compelling rationale for further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific MIC values of the parent this compound against a broad panel of fungal pathogens.

  • Mechanistic Studies: Elucidating the precise mechanism of antifungal action, including its potential effects on ergosterol biosynthesis.

  • In-depth Neuroprotective and Antioxidant Profiling: Quantifying its neuroprotective effects in various in vitro and in vivo models and determining its antioxidant capacity through a range of assays.

  • Library Synthesis and SAR Expansion: Synthesizing and evaluating a focused library of derivatives to further explore the structure-activity relationships for each of its potential biological activities.

This technical guide provides a foundational understanding of the synthesis and potential biological activities of this compound, offering both a summary of current knowledge and a roadmap for future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV properties.[1][4][6][7] The introduction of a methyl group at the 3-position creates a chiral center, opening avenues for stereospecific interactions with biological targets and offering opportunities for the development of highly selective therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its analogs, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Strategic Approaches to the this compound Core

The synthesis of the this compound scaffold can be broadly categorized into two main approaches:

  • Construction of a Substituted Quinoline followed by Reduction: This is a widely used and versatile strategy that involves first assembling the aromatic quinoline ring with the desired methyl group at the 3-position. Subsequent reduction of the heterocyclic ring then yields the target tetrahydroquinoline. Several classical name reactions are employed for the initial quinoline synthesis.

  • Direct Cyclization to the Tetrahydroquinoline Ring: These methods construct the saturated heterocyclic ring in a single cascade or domino reaction, often from acyclic precursors. These approaches can offer greater efficiency and stereocontrol.

This guide will delve into the key methodologies within these two strategic pillars, providing mechanistic insights and detailed experimental protocols.

Part 1: Synthesis via Quinoline Precursors and Subsequent Reduction

This two-step approach is a robust and well-established route to 3-methyl-1,2,3,4-tetrahydroquinolines. The choice of the initial quinoline synthesis method is critical as it dictates the substitution pattern of the final product.

Classical Quinoline Syntheses for 3-Methylquinoline Precursors

Several named reactions in organic chemistry provide access to the quinoline core. For the synthesis of 3-methylquinolines, the following are particularly relevant:

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9][10] To obtain a 3-methylquinoline, crotonaldehyde (but-2-enal) is a suitable α,β-unsaturated aldehyde. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids.

    • Causality of Experimental Choices: The use of a strong acid is essential to protonate the carbonyl group of the α,β-unsaturated aldehyde, activating it for nucleophilic attack by the aniline. The acid also catalyzes the subsequent cyclization and dehydration steps. An oxidizing agent is often required to aromatize the dihydroquinoline intermediate to the final quinoline product.

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1][11][12][13] For the synthesis of a 3-methylquinoline derivative, an unsymmetrical β-diketone with a methyl group adjacent to one of the carbonyls would be required.

    • Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, affords the quinoline.

  • Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16][17][18] To generate a 3-methylquinoline, one could react a 2-aminobenzaldehyde with propanal.

    • Self-Validating System: The reaction conditions (acidic or basic catalysis) are chosen to facilitate both the initial aldol-type condensation and the subsequent cyclizing dehydration. The formation of the stable aromatic quinoline ring is the thermodynamic driving force for the reaction.

The general workflow for these classical syntheses followed by reduction is depicted below:

cluster_synthesis Quinoline Synthesis cluster_reduction Reduction Aniline Aniline Derivative Quinoline 3-Methylquinoline Derivative Aniline->Quinoline Acid Catalyst (e.g., H₂SO₄) Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde for Doebner-von Miller) or β-Diketone (for Combes) or Enolizable Ketone/Aldehyde (for Friedländer) Carbonyl->Quinoline THQ This compound Quinoline->THQ Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: General workflow for the synthesis of 3-methyl-THQ.

Catalytic Hydrogenation of 3-Methylquinoline

Once the 3-methylquinoline precursor is synthesized and purified, the final step is the reduction of the quinoline ring to the corresponding tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[3][19][20][21][22][23]

  • Expertise in Catalyst Selection: The choice of catalyst is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of quinolines. Other catalysts such as platinum oxide (Adams' catalyst) and Raney nickel can also be employed. The catalyst loading and reaction conditions (temperature, pressure) are optimized to ensure complete reduction of the pyridine ring while leaving the benzene ring intact.

  • Trustworthiness of the Protocol: The progress of the hydrogenation is monitored by the uptake of hydrogen gas and can be confirmed by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylquinoline

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully withdrawn to check for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Summary: Catalytic Hydrogenation Conditions

CatalystSolventTemperature (°C)Pressure (psi)Typical Yield (%)Reference
10% Pd/CEthanol25-5050-100>90General
PtO₂Acetic Acid2550>90General
Raney NiEthanol50-80100-500VariableGeneral

Part 2: Direct Synthesis of the this compound Core

Direct cyclization methods offer a more atom-economical and often stereoselective approach to the 3-methyl-tetrahydroquinoline scaffold. These methods typically involve intramolecular reactions of suitably functionalized acyclic precursors.

Reductive Amination and Cyclization

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds.[24][25][26][27] In the context of 3-methyl-tetrahydroquinoline synthesis, an intramolecular reductive amination of a precursor containing both an amino group and a carbonyl group can lead to the formation of the heterocyclic ring.

  • Causality in Precursor Design: A suitable precursor would be a substituted aniline with a side chain containing a ketone or aldehyde. The position of the carbonyl group relative to the amino group determines the ring size and substitution pattern of the product. For a 3-methyl-tetrahydroquinoline, a precursor such as an N-protected 2-(3-oxobutyl)aniline could be employed.

  • Mechanism of Reductive Cyclization: The reaction proceeds via the initial formation of an intramolecular imine or enamine, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group.

cluster_workflow Intramolecular Reductive Amination Precursor Acyclic Precursor (e.g., 2-(3-oxobutyl)aniline) Imine Cyclic Iminium Ion (Intermediate) Precursor->Imine Acid Catalyst (e.g., Acetic Acid) THQ This compound Imine->THQ Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for intramolecular reductive amination.

Experimental Protocol: Intramolecular Reductive Amination

This is a general protocol that would need to be adapted based on the specific precursor.

  • Reaction Setup: Dissolve the acyclic amino-ketone precursor (1.0 eq) in a suitable solvent like methanol or acetonitrile.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the cyclic iminium ion intermediate.

  • Reduction: To this solution, add a mild reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Asymmetric Approaches to Chiral 3-Methyl-1,2,3,4-tetrahydroquinolines

The presence of a stereocenter at the C3 position makes the development of asymmetric syntheses highly desirable. Several strategies have been explored to achieve enantioselective synthesis of 3-substituted tetrahydroquinolines.

  • Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a 3-methyl-3,4-dihydroquinoline or a related prochiral precursor. This approach can provide direct access to enantioenriched 3-methyl-tetrahydroquinolines.[28][29]

  • Chiral Auxiliary-Mediated Cyclizations: A chiral auxiliary can be attached to the acyclic precursor to direct the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydroquinoline ring, the auxiliary is cleaved to yield the chiral product.

  • Organocatalytic Aza-Michael Additions: The conjugate addition of anilines to α,β-unsaturated carbonyl compounds, catalyzed by a chiral organocatalyst, can be a powerful method to establish the stereocenter at the 3-position in an acyclic precursor, which is then cyclized to the tetrahydroquinoline.[2]

Data Summary: Asymmetric Synthesis Strategies

MethodChiral SourceKey TransformationTypical EnantioselectivityReference
Asymmetric HydrogenationChiral Metal CatalystReduction of C=C or C=N bondHigh (>90% ee)[28]
Chiral AuxiliaryCovalently attached chiral groupDiastereoselective cyclizationHigh (>90% de)General
OrganocatalysisChiral Amine/AcidEnantioselective aza-Michael additionVariable (up to 99% ee)[2]

Conclusion and Future Perspectives

The synthesis of this compound derivatives and analogs is a rich and evolving field of organic chemistry. The classical approach of constructing a substituted quinoline followed by reduction remains a reliable and versatile strategy. However, the development of direct, atom-economical, and asymmetric methods for the synthesis of this important scaffold is a key area of ongoing research. Advances in catalysis, particularly in the areas of asymmetric hydrogenation and organocatalysis, are expected to provide even more efficient and selective routes to these valuable compounds, further empowering their exploration in medicinal chemistry and drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel this compound-based molecules with therapeutic potential.

References

Enantioselective Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chirality in 3-Methyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-allergic properties.[1] The introduction of a methyl group at the C3 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. As is often the case in medicinal chemistry, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance for the development of safe and efficacious therapeutics. This guide provides an in-depth exploration of the state-of-the-art methodologies for the enantioselective synthesis of this compound, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis.

Chapter 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral compounds.[2] In the context of this compound synthesis, this typically involves the asymmetric reduction of a prochiral 3-methyl-quinoline or 3-methyl-1,2-dihydroquinoline precursor.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those featuring chiral phosphine ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of N-heteroarenes.[2][3] The general mechanism involves the activation of molecular hydrogen by the iridium center to form a chiral iridium-hydride species, which then delivers the hydride to the substrate in a stereocontrolled manner.

A plausible synthetic route to enantiomerically enriched this compound via iridium catalysis would involve the asymmetric hydrogenation of 3-methylquinoline. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the Josiphos family have shown considerable success in related transformations.[2][4]

Experimental Protocol: Hypothetical Iridium-Catalyzed Asymmetric Hydrogenation of 3-Methylquinoline

  • Pre-catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (0.5 mol%) and the chosen chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (1.1 mol%) in a degassed solvent such as toluene or dioxane is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation: The 3-methylquinoline substrate (1.0 mmol) is dissolved in the reaction solvent and added to the pre-formed catalyst solution in a high-pressure autoclave.

  • Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Catalyst SystemSubstrateSolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R,S)-JosiPhosQuinolinesToluene5060>95>90Adapted from[2]
Ir-complexQuinoxalinesToluene/Dioxane--up to 93up to 98[3]

Diagram 1: Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

G Catalytic Cycle of Ir-Catalyzed Asymmetric Hydrogenation Ir-L [Ir(L)]+ Ir-H2 [Ir(H2)(L)]+ Ir-L->Ir-H2 + H₂ Ir-H [Ir(H)(L)]+ Ir-H2->Ir-H Oxidative Addition Substrate_Complex [Ir(H)(Substrate)(L)]+ Ir-H->Substrate_Complex + Substrate Product_Complex [Ir(Product)(L)]+ Substrate_Complex->Product_Complex Hydride Insertion (Enantiodetermining Step) Product_Complex->Ir-L - Product Product (R/S)-3-Methyl-THQ Product_Complex->Product Substrate 3-Methylquinoline Substrate->Substrate_Complex H2 H₂ H2->Ir-H2

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of 3-methylquinoline.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts, often in conjunction with chiral diamine ligands, are also effective for the asymmetric transfer hydrogenation of related N-heterocyclic compounds.[2] While direct hydrogenation with H₂ is common, transfer hydrogenation using hydrogen donors like formic acid or isopropanol offers a milder alternative.

Chapter 2: Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective in activating substrates for nucleophilic attack.[5][6]

A prominent organocatalytic strategy for synthesizing substituted tetrahydroquinolines is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction.[5] For the synthesis of this compound, a plausible approach would be the reaction of an aniline with an appropriate dienophile, catalyzed by a chiral phosphoric acid.

Diagram 2: General Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis

G Organocatalytic Synthesis Workflow start Start reactants Aniline + Dienophile + Chiral Phosphoric Acid start->reactants reaction Povarov Reaction (Aza-Diels-Alder) reactants->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end Enantiopure Product analysis->end

Caption: A generalized workflow for the organocatalytic synthesis and analysis of chiral tetrahydroquinolines.

Chapter 3: Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[7][8] Enzymes, such as ene-reductases (EREDs) and imine reductases (IREDs), can be employed in cascade reactions to produce chiral amines with high enantiomeric excess.[9]

A chemo-enzymatic cascade for the synthesis of chiral this compound could be envisioned starting from a suitable precursor.[9] For instance, an enzymatic reduction could be followed by a chemical cyclization step. The use of whole-cell biocatalysts or isolated enzymes can be tailored to the specific transformation.

Experimental Protocol: Chemo-enzymatic Synthesis of Chiral 3-Substituted Tetrahydroquinolines (Adapted from[9])

  • Enzymatic Reduction: A reaction mixture containing the α,β-unsaturated substrate (e.g., a cinnamic aldehyde derivative), a glucose regeneration system (glucose and glucose dehydrogenase), NADP+, and the appropriate ene-reductase (e.g., OYE1) in a buffered solution is incubated at a controlled temperature and pH.

  • Reductive Amination: The resulting saturated aldehyde is then subjected to a reductive amination step. This can be achieved either chemically (e.g., using an amine and a reducing agent like NaBH₄) or enzymatically with an imine reductase.

  • Cyclization and Deprotection: The final steps involve intramolecular cyclization, which can be palladium-catalyzed, followed by the removal of any protecting groups to yield the desired 3-substituted tetrahydroquinoline.[9]

Table 2: Comparison of Synthetic Strategies for Enantioselective THQ Synthesis

StrategyCatalyst/EnzymeAdvantagesDisadvantages
Metal Catalysis Iridium, Rhodium, Copper complexesHigh efficiency, broad substrate scopePotential metal contamination, cost of ligands
Organocatalysis Chiral Phosphoric Acids, ThioureasMetal-free, milder conditionsCan require higher catalyst loadings
Biocatalysis Ene-reductases, Imine reductasesHigh enantioselectivity, green chemistrySubstrate scope can be limited, requires optimization of biological conditions

Chapter 4: Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess is crucial for any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11]

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly employed for the separation of a wide range of chiral compounds, including tetrahydroisoquinoline alkaloids.[10]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Instrumentation: An HPLC system equipped with a UV detector is used.[10]

  • Column: A chiral column, such as a Daicel CHIRALPAK® series column, is selected.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Analysis: A dilute solution of the synthesized this compound is injected onto the column. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a field rich with opportunities for innovation. While transition-metal catalysis offers robust and efficient methods, the development of more sustainable organocatalytic and biocatalytic approaches is a continuing trend. Future research will likely focus on the discovery of novel catalysts with broader substrate scope and higher turnover numbers, as well as the engineering of enzymes with tailored specificities. The integration of these methodologies into multi-step syntheses and flow chemistry platforms will undoubtedly accelerate the discovery and development of novel chiral therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Understanding the reaction mechanisms associated with its synthesis and functionalization is paramount for the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of the core reaction mechanisms involved in the synthesis of the this compound scaffold and its subsequent chemical transformations. We will delve into the intricacies of classical quinoline syntheses, the nuances of stereoselective reduction, and the mechanistic pathways of key functionalization reactions, including dehydrogenation, N-alkylation, and electrophilic substitution. This document is intended to serve as an in-depth resource, blending established chemical principles with contemporary catalytic methods to empower researchers in their synthetic endeavors.

Synthesis of the this compound Core

The construction of the this compound skeleton is typically achieved through a two-stage process: the initial synthesis of a substituted quinoline followed by the reduction of the heterocyclic ring. Several classical name reactions can be employed for the initial quinoline synthesis, with the Doebner-von Miller reaction being particularly relevant for accessing the requisite substitution pattern.

The Doebner-von Miller Reaction: A Gateway to Substituted Quinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] To obtain a precursor for this compound, aniline can be reacted with crotonaldehyde. This reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids such as tin tetrachloride.[1]

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. However, a generally accepted pathway involves the following key steps:

  • Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the corresponding quinoline. An oxidizing agent, which can be another molecule of the α,β-unsaturated carbonyl compound or an external oxidant, is required for this step.

Diagram: Doebner-von Miller Reaction Mechanism for 2-Methylquinoline Synthesis

Doebner_von_Miller cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation aniline Aniline intermediate1 Michael Adduct aniline->intermediate1 Nucleophilic Attack crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack dihydroquinoline 1,2-Dihydro-2-methylquinoline intermediate2->dihydroquinoline Dehydration quinoline 2-Methylquinoline dihydroquinoline->quinoline Oxidation

Caption: Mechanism of 2-Methylquinoline synthesis via the Doebner-von Miller reaction.

Reduction of 2-Methylquinoline to this compound

The reduction of the quinoline ring to a tetrahydroquinoline is a critical step. This transformation can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. The choice of reducing agent and conditions can influence the stereochemical outcome at the C2 and C3 positions.

Catalytic Hydrogenation:

This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure.

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as Hantzsch ester or isopropanol, is used in the presence of a suitable catalyst.[2] Boronic acid-catalyzed transfer hydrogenation has emerged as a mild and efficient method for the reduction of quinolines to tetrahydroquinolines.[3][4]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation of Quinoline

This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation.[3][5]

Reagent/ComponentAmount
Substituted quinoline0.5 mmol, 1.0 equiv
Aldehyde or ketone0.5 mmol, 1.0 equiv
Hantzsch ester1.75 mmol, 3.5 equiv
3-Trifluoromethylphenylboronic acid0.125 mmol, 25 mol%
1,2-Dichloroethane (DCE)2 mL

Procedure:

  • To a 15 mL reaction tube, add the substituted quinoline, aldehyde or ketone, Hantzsch ester, and 3-trifluoromethylphenylboronic acid.[5]

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[5]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[5]

  • Stir the reaction mixture for 12 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.[5]

Reaction Mechanisms of this compound

The this compound scaffold is amenable to a variety of chemical transformations that allow for further molecular diversification. Key reactions include dehydrogenation to the corresponding quinoline, N-alkylation to introduce substituents on the nitrogen atom, and electrophilic substitution on the aromatic ring.

Dehydrogenation (Aromatization)

The oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines is a fundamental transformation. This process, also known as dehydrogenation or aromatization, is driven by the formation of a stable aromatic system. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Mechanism with o-Quinone-Based Catalysts:

A modular catalytic system utilizing an o-quinone catalyst in conjunction with a cocatalyst can efficiently dehydrogenate tetrahydroquinolines under mild conditions, often using ambient air as the oxidant.[6][7][8]

The proposed mechanism involves:

  • Hemiaminal Formation: The secondary amine of the tetrahydroquinoline adds to one of the carbonyl groups of the o-quinone catalyst to form a hemiaminal intermediate.

  • Elimination: This intermediate then undergoes an elimination reaction to form an iminium ion and the reduced form of the quinone catalyst (a catechol).

  • Tautomerization and Oxidation: The iminium ion tautomerizes to an enamine, which is then further oxidized to the quinoline product. The reduced catalyst is re-oxidized by the cocatalyst and ultimately by molecular oxygen, regenerating the active o-quinone catalyst.

Diagram: Catalytic Dehydrogenation of Tetrahydroquinoline

Dehydrogenation cluster_cycle Catalytic Cycle THQ 3-Methyl-1,2,3,4- tetrahydroquinoline hemiaminal Hemiaminal Intermediate THQ->hemiaminal o_quinone o-Quinone Catalyst (Oxidized) o_quinone->hemiaminal iminium Iminium Ion hemiaminal->iminium catechol Catechol (Reduced Catalyst) hemiaminal->catechol Quinoline 3-Methylquinoline iminium->Quinoline Tautomerization & Further Oxidation catechol->o_quinone Re-oxidation Co_salophen_ox Co(salophen) (Oxidized) Co_salophen_red Co(salophen) (Reduced) Co_salophen_red->Co_salophen_ox O2 O₂ (Air) H2O H₂O O2->H2O

Caption: Catalytic cycle for the dehydrogenation of a tetrahydroquinoline.

Catalyst SystemOxidantTemperatureYield (%)Reference
[Ru(phd)₃]²⁺ / Co(salophen)AirRoom Temp.up to 93[8]
NiO/GrapheneO₂100 °CHigh[9]
CuCl₂/O₂O₂40 °CModerate to High[10]
N-Alkylation

The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic center and can readily undergo alkylation reactions. This is a crucial transformation for introducing various side chains that can modulate the biological activity of the molecule.

Reductive Amination:

As previously mentioned in the context of synthesis, reductive amination is a powerful one-pot method for N-alkylation.[3][5] This approach involves the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent.

Mechanism of Reductive Amination:

  • Imine/Iminium Ion Formation: The secondary amine of the tetrahydroquinoline reacts with the carbonyl group of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent, such as a Hantzsch ester or sodium borohydride, to yield the N-alkylated tetrahydroquinoline.

Diagram: N-Alkylation via Reductive Amination

N_Alkylation cluster_steps Reductive Amination THQ 3-Methyl-1,2,3,4- tetrahydroquinoline iminium Iminium Ion THQ->iminium carbonyl Aldehyde/Ketone carbonyl->iminium Condensation N_alkylated_THQ N-Alkylated Tetrahydroquinoline iminium->N_alkylated_THQ reducing_agent Reducing Agent (e.g., Hantzsch Ester) reducing_agent->N_alkylated_THQ Reduction

Caption: General mechanism for N-alkylation via reductive amination.

Electrophilic Substitution

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The directing effect of the substituents on the ring will determine the position of substitution.

While specific examples for this compound are not abundant in the initial search, the general principles of electrophilic aromatic substitution apply. Treatment of a related 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with a strong base like lithium diisopropylamide (LDA) followed by an electrophile leads to substitution at the 3-position.[11][12] For the tetrahydroquinoline itself, electrophilic substitution on the aromatic ring is expected to occur primarily at the positions ortho and para to the activating amino group.

General Mechanism:

  • Generation of Electrophile: A strong electrophile is generated in situ.

  • Nucleophilic Attack: The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Conclusion

The reaction mechanisms associated with this compound are rooted in fundamental principles of organic chemistry, yet their application in modern synthetic strategies continues to evolve. From the classic Doebner-von Miller synthesis to contemporary catalytic methods for dehydrogenation and N-alkylation, a deep understanding of these mechanistic pathways is indispensable for the medicinal chemist. The ability to rationally design and execute synthetic routes to novel analogs of this important scaffold is predicated on the knowledge of the underlying electron-pushing formalism and the interplay of reagents and catalysts. This guide has provided a foundational overview of these core mechanisms, aiming to equip researchers with the insights necessary to innovate in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 20668-20-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the experimental methodologies required to ascertain these properties, offering a framework for characterization when published data is sparse. We will explore core physicochemical constants, detailed spectroscopic analysis, and step-by-step protocols for determining key physical parameters, ensuring a blend of theoretical understanding and practical laboratory application.

Introduction and Molecular Structure

This compound is a heterocyclic organic compound featuring a quinoline core structure in which the pyridine ring has been fully hydrogenated. A methyl group substituent at the 3-position of the saturated ring introduces a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers. Its structure, a fusion of a benzene ring and a substituted piperidine ring, makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Understanding the physical properties of this molecule is paramount for its application, governing aspects such as solubility, reaction kinetics, purification strategies, and formulation. While this specific isomer is less documented than others, its properties can be reliably determined through standard analytical techniques, which this guide will detail.

Molecular Identifiers:

  • Chemical Name: this compound

  • CAS Number: 20668-20-6[1][2][3][4]

  • Molecular Formula: C₁₀H₁₃N[3]

  • Molecular Weight: 147.22 g/mol [3]

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its behavior in a laboratory setting. For this compound, some properties are cataloged while others must be inferred from its structural analogues or determined experimentally.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a colorless to pale yellow liquid or oil.Based on the properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and other methyl isomers.[5]
Boiling Point 117 °C at 15 Torr (2000 Pa)[1]
Density 0.9931 g/cm³ (Predicted)[1]
pKa 5.13 ± 0.40 (Predicted)[1]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, DMSO).The polar N-H group allows for some aqueous solubility, while the large carbocyclic structure ensures solubility in organic media.
Storage 2-8°C, protected from light, under an inert atmosphere.[1][4]

Experimental Determination of Physical Properties

For novel or sparsely characterized compounds, direct measurement of physical properties is a cornerstone of research. The following protocols outline robust methods for determining boiling point and density, crucial for both identification and process design.

Boiling Point Determination by Thiele Tube Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique ideal for research settings where sample quantity may be limited.[6][7] It provides uniform heating via convection currents in a mineral oil bath, ensuring accurate temperature measurement at the moment of boiling.[8]

Protocol:

  • Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (e.g., 75x10 mm).

  • Capillary Inversion: Place a melting-point capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent degradation.[6][9]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged below the side-arm.[6] Gently heat the side-arm of the Thiele tube with a microburner.[8][9]

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[6][7]

  • Measurement: Remove the heat source. The bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph.

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement P1 Add 0.5-1 mL of sample to small test tube P2 Invert sealed capillary tube into sample P1->P2 P3 Attach tube assembly to thermometer P2->P3 E1 Insert assembly into Thiele tube P3->E1 E2 Gently heat side-arm E1->E2 E3 Observe rapid stream of bubbles E2->E3 E4 Remove heat and allow to cool E3->E4 M1 Liquid enters capillary tube E4->M1 M2 Record temperature (Boiling Point) M1->M2

Caption: Workflow for Boiling Point Determination via Thiele Tube.


Density Determination by Pycnometer Method

Causality: Density is an intrinsic property defined as mass per unit volume (ρ = m/V). A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by weighing the flask empty, filled with a reference liquid (e.g., deionized water), and finally filled with the sample liquid.[10][11][12]

Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh (m₂).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, removing air bubbles and excess liquid as before. Dry the exterior and weigh (m₃).

  • Temperature Control: Ensure all weighings are performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the recorded temperature).

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ_sample) = (m₃ - m₁) / V

G cluster_mass Mass Measurements cluster_calc Calculations M1 Weigh empty, dry pycnometer (m1) C1 Calculate Volume (V) V = (m2 - m1) / ρ_water M1->C1 M2 Weigh pycnometer + water (m2) M2->C1 M3 Weigh pycnometer + sample (m3) C2 Calculate Density (ρ) ρ = (m3 - m1) / V M3->C2 C1->C2

Caption: Workflow for Density Determination using a Pycnometer.


Spectroscopic and Analytical Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[13] The asymmetry of this compound leads to a complex but interpretable spectrum.

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ ≈ 6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet. Their exact shifts and splitting patterns are influenced by the electron-donating nature of the attached amino-alicyclic ring.

    • Aliphatic Region (δ ≈ 1.8-3.5 ppm): The five protons on the saturated ring (at C2, C3, and C4) will exhibit complex splitting due to coupling with each other. The proton at C3, being a methine proton adjacent to the methyl group, will likely appear as a multiplet. The protons at C2 and C4 are diastereotopic and will show distinct signals, likely complex multiplets.

    • Amine Proton (N-H): A broad singlet, typically in the range of δ ≈ 3.5-4.5 ppm, whose chemical shift is concentration and solvent dependent.

    • Methyl Group (δ ≈ 1.1-1.3 ppm): The methyl group at C3 will appear as a doublet, as it is coupled to the single proton on C3.

  • ¹³C NMR Spectroscopy:

    • Due to the lack of symmetry, all 10 carbon atoms are expected to be unique, resulting in 10 distinct signals.

    • Aromatic Carbons: Six signals are expected, four for the protonated carbons and two quaternary carbons at the ring junction.

    • Aliphatic Carbons: Four signals are expected: the methyl carbon (upfield, ≈ 15-25 ppm), and the C2, C3, and C4 carbons of the saturated ring (≈ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

  • N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ is characteristic of the secondary amine.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Two or three sharp peaks will be present in the 1500-1600 cm⁻¹ region.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of C₁₀H₁₃N.

  • Key Fragmentation: A study on methyl-tetrahydroquinolines showed that 3-methyl substitution leads to a characteristic intense peak at M-29 (loss of an ethyl group, C₂H₅•) via rearrangement.[14] Another significant peak would be at M-15, corresponding to the loss of the methyl group.[14]

Conclusion

This compound is a chiral heterocyclic amine with physical properties defined by its unique structure. While comprehensive experimental data in public literature is limited, this guide establishes its core identity through known data and provides robust, field-proven protocols for the experimental determination of its boiling point and density. Furthermore, a detailed predictive analysis of its NMR, IR, and Mass spectra offers a reliable framework for its analytical characterization. This synthesis of known data and practical methodology equips researchers with the necessary tools to confidently handle, characterize, and utilize this compound in their scientific endeavors.

References

Methodological & Application

The Ascending Profile of 3-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Look into the Synthesis, Biological Significance, and Application of a Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this versatile family, derivatives bearing a methyl group at the 3-position (3-Me-THQ) are emerging as a particularly promising subclass. The strategic placement of this small alkyl group can significantly influence the molecule's conformational flexibility, lipophilicity, and steric interactions with biological targets, leading to enhanced potency and selectivity. This guide offers researchers, scientists, and drug development professionals a detailed overview of the synthesis, biological applications, and key experimental protocols related to 3-Methyl-1,2,3,4-tetrahydroquinoline in the pursuit of novel therapeutics.

The Strategic Importance of the 3-Methyl Group

The introduction of a methyl group at the C3 position of the tetrahydroquinoline ring system is not a trivial modification. It introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Furthermore, this substituent can:

  • Influence Conformation: The methyl group can restrict the rotational freedom of the heterocyclic ring, locking it into a preferred conformation that may be more favorable for binding to a specific protein.

  • Modulate Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Provide Steric Hindrance or Favorable Contacts: Depending on the target's binding pocket, the 3-methyl group can either create beneficial van der Waals interactions or introduce steric hindrance that can be leveraged to achieve selectivity against off-target proteins.

Synthetic Strategies for Accessing the 3-Methyl-THQ Scaffold

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinolines can be achieved through various synthetic routes. Key strategies include the cyclization of appropriately substituted anilines and the reduction of pre-formed quinoline rings.

One of the most versatile methods for constructing the tetrahydroquinoline core is the Povarov reaction , a domino reaction that involves the [4+2] cycloaddition of an imine with an electron-rich alkene. By selecting appropriate starting materials, this reaction can be adapted to introduce a methyl group at the 3-position of the resulting THQ.

Another robust method involves the catalytic hydrogenation of a pre-synthesized 3-methylquinoline. This approach offers a straightforward way to access the saturated heterocyclic system. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 3-Methylquinoline

This protocol outlines a general procedure for the reduction of 3-methylquinoline to this compound using a platinum-based catalyst.

Materials:

  • 3-Methylquinoline

  • Adams' catalyst (Platinum(IV) oxide, PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 3-methylquinoline (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Adams' catalyst (PtO₂) to the solution. The amount of catalyst can be optimized but is typically in the range of 1-5 mol%.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atmospheres).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen gas.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the reaction vessel. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The residue can be further purified by distillation or chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Adams' Catalyst: Platinum oxide is a highly effective and widely used catalyst for the hydrogenation of aromatic rings.

  • Glacial Acetic Acid: Acetic acid serves as a solvent that can also protonate the nitrogen atom of the quinoline, which can facilitate the reduction process.

  • Hydrogen Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen available for the reaction, thereby accelerating the rate of hydrogenation.

G cluster_synthesis Synthesis of 3-Methyl-THQ Start 3-Methylquinoline Reaction Catalytic Hydrogenation (Parr Apparatus) Start->Reaction Catalyst PtO₂ (Adams' Catalyst) H₂ Gas Catalyst->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Product This compound Reaction->Product

Caption: Catalytic hydrogenation of 3-methylquinoline.

Biological Applications and In Vitro Evaluation

Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 3-Me-THQ derivatives as anticancer agents. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, which incorporate a methyl group at the 3-position, have shown low micromolar inhibition of various cancer cell lines.[1] One lead compound from this series demonstrated potent inhibition against skin carcinoma cells with an IC₅₀ value of 2.0 ± 0.9 μM.[1]

Another study reported that a 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative induced moderate growth inhibition on breast cancer cell lines MCF-7 and SKBR-3.[2] These findings underscore the potential of the 3-Me-THQ scaffold in the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of Selected 3-Methyl-THQ Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)H460 (Lung Carcinoma)4.9 ± 0.7[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)A-431 (Skin Carcinoma)2.0 ± 0.9[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-431, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methyl-THQ derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-Methyl-THQ derivative in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Self-Validating System:

  • Controls: The inclusion of both negative (vehicle) and positive controls is essential for validating the assay results.

  • Replicates: Performing the assay in triplicate for each concentration helps to ensure the reproducibility and statistical significance of the data.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability provides strong evidence for the cytotoxic effect of the compound.

G cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with 3-Me-THQ Derivatives (Serial Dilutions) Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Solution Incubate (2-4h) Incubation->MTT Solubilize Remove Medium Add DMSO MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability Determine IC₅₀ Read->Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The strategic introduction of the 3-methyl group offers a powerful tool for fine-tuning the pharmacological properties of THQ-based compounds. While anticancer activity is a prominent area of investigation, the diverse biological activities associated with the broader tetrahydroquinoline family suggest that 3-Me-THQ derivatives may also hold potential in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders. Future research should focus on the stereoselective synthesis of 3-Me-THQ enantiomers to elucidate the impact of stereochemistry on biological activity, as well as a more comprehensive exploration of their structure-activity relationships against a wider range of biological targets.

References

Application Notes and Protocols: The 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, fused bicyclic structure provides a three-dimensional architecture that is amenable to the precise spatial orientation of various functional groups, enabling targeted interactions with a wide range of biological macromolecules. The incorporation of a methyl group at the 3-position introduces a chiral center and additional steric bulk, offering a valuable handle for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the 3-Methyl-1,2,3,4-tetrahydroquinoline scaffold, detailing its synthesis, derivatization strategies, and protocols for biological evaluation, aimed at researchers and professionals in the field of drug discovery.

The diverse pharmacological landscape of THQ derivatives is remarkable, with documented activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] For instance, derivatives have been investigated as inhibitors of mTOR for cancer therapy, showcasing the scaffold's versatility in targeting key signaling pathways.[6][7] The strategic placement of substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of a compound's properties to achieve desired potency and selectivity.[4][8]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for initiating a drug design campaign. The table below summarizes key computed properties for 2-Methyl-1,2,3,4-tetrahydroquinoline, a closely related analog, which serves as a useful proxy.

PropertyValueSource
Molecular FormulaC10H13NPubChem CID: 96289[9]
Molecular Weight147.22 g/mol PubChem CID: 96289[9]
XLogP32.7PubChem CID: 96289[9]
Hydrogen Bond Donor Count1PubChem CID: 96289[9]
Hydrogen Bond Acceptor Count1PubChem CID: 96289[9]
Rotatable Bond Count0PubChem CID: 96289[9]

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various synthetic routes. A common and effective approach involves a domino reaction, which allows for the formation of multiple bonds in a single operation, thereby increasing efficiency and reducing waste.[2] The following protocol outlines a general procedure based on a reduction-cyclization strategy.

Experimental Protocol: Domino Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific starting materials and desired scale.

Materials:

  • 2-Nitrobenzaldehyde

  • (Propan-2-yl)magnesium chloride solution (2.0 M in THF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition:

    • To a solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add (propan-2-yl)magnesium chloride solution (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Reductive Cyclization:

    • Dissolve the crude alcohol from the previous step in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Subject the mixture to hydrogenation (50 psi H2) at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Causality Behind Experimental Choices:

  • The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds, in this case, creating the precursor alcohol. The use of an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent.

  • The domino reaction is initiated by the reduction of the nitro group to an amine by catalytic hydrogenation. This is followed by an intramolecular cyclization via the formation of an imine, which is subsequently reduced in situ to the final tetrahydroquinoline product.[2]

  • Palladium on carbon is a highly effective and widely used catalyst for both nitro group reduction and imine hydrogenation.

Workflow Diagram: Synthesis of this compound

G start Start: 2-Nitrobenzaldehyde grignard Grignard Addition ((Propan-2-yl)magnesium chloride, THF) start->grignard alcohol Intermediate Alcohol grignard->alcohol hydrogenation Reductive Cyclization (H2, 10% Pd/C, MeOH) alcohol->hydrogenation purification Purification (Column Chromatography) hydrogenation->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Library Development

The this compound scaffold offers several points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. The most common positions for derivatization are the nitrogen atom (N1) and the aromatic ring.

Protocol 1: N-Alkylation/N-Arylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) or aryl halide (e.g., 4-fluoronitrobenzene)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Add the alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with heating, monitoring by TLC.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • Perform an aqueous workup (e.g., extraction with ethyl acetate and washing with water and brine).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Aromatic Ring Functionalization (e.g., Nitration)

Materials:

  • This compound

  • Nitrating mixture (e.g., nitric acid in sulfuric acid)

  • Ice bath

  • Standard workup and purification reagents

Procedure:

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold acid with stirring.

  • Add the nitrating mixture dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at low temperature for the designated time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Derivatization Strategy Diagram

G scaffold This compound Scaffold n_alkylation N-Alkylation/ N-Arylation scaffold->n_alkylation Position N1 aromatic_func Aromatic Ring Functionalization scaffold->aromatic_func Positions C5-C8 library Diverse Chemical Library n_alkylation->library aromatic_func->library

Caption: Key derivatization points on the scaffold.

Biological Evaluation of this compound Derivatives

The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. Based on the known activities of the tetrahydroquinoline scaffold, a primary screening cascade could include assays for anticancer and antimicrobial activity.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Example Data Presentation: Anticancer Activity
CompoundR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Lead-1 HH> 100> 100
1a BenzylH15.222.5
1b 4-FluorobenzylH8.712.1
2a H6-Nitro45.658.3
2b Benzyl6-Nitro5.47.9
Doxorubicin --0.81.2
Targeting Signaling Pathways: mTOR Inhibition

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors.[6][7]

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTORC1 akt->mtor downstream Protein Synthesis, Cell Growth, Proliferation mtor->downstream thq 3-Methyl-THQ Derivatives thq->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the rich pharmacological profile of its derivatives make it an attractive core for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future efforts should focus on leveraging structure-based drug design, exploring novel synthetic methodologies for greater diversity, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this remarkable molecular framework.

References

Application Note & Protocols: High-Throughput Screening of 3-Methyl-1,2,3,4-tetrahydroquinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a methyl group at the 3-position creates a chiral center, offering an opportunity for stereospecific interactions with biological targets and exploration of a distinct chemical space. This document provides a comprehensive guide for the design, synthesis, and high-throughput screening (HTS) of a 3-Methyl-1,2,3,4-tetrahydroquinoline library. We present detailed protocols for library synthesis via parallel chemistry, development of robust biochemical and cell-based screening assays, and a workflow for data analysis and hit validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The this compound Scaffold

The tetrahydroquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The this compound (3-Me-THQ) variant introduces a stereocenter, which can significantly influence pharmacological activity by enabling specific chiral interactions within a target's binding site. The strategic placement of the methyl group can also impact the conformation of the tetrahydroquinoline ring system, potentially leading to novel structure-activity relationships (SAR).

The versatility of the THQ core allows for decoration at multiple positions, making it an ideal candidate for diversity-oriented synthesis to generate large, focused libraries for HTS campaigns.[2] This application note will detail the necessary steps to effectively screen such a library against common drug target classes like kinases and G-protein coupled receptors (GPCRs).

Library Design and Parallel Synthesis

A successful HTS campaign begins with a high-quality, diverse chemical library. For the 3-Me-THQ scaffold, a combinatorial approach using parallel synthesis is highly effective for generating a large number of analogs efficiently.[3] The synthesis can be designed to introduce diversity at key positions on the tetrahydroquinoline core.

Retrosynthetic Strategy

A common and effective method for the synthesis of substituted tetrahydroquinolines is the Povarov reaction, a domino reaction that involves the condensation of an aniline, an aldehyde, and an alkene. For our 3-Me-THQ library, we will adapt this to a multi-component reaction amenable to a parallel synthesis format.

Parallel Synthesis Workflow

The following workflow is designed for a 96-well plate format, allowing for the rapid synthesis of a diverse library of 3-Me-THQ compounds.[3]

G cluster_prep Plate Preparation cluster_reaction Reaction Cascade cluster_workup Workup & Purification cluster_final Final Processing prep1 Dispense diverse anilines (R1) into 96-well reaction block prep2 Dispense crotonaldehyde (provides 3-methyl group) to each well prep1->prep2 react1 Add dienophiles (R2) to introduce further diversity prep2->react1 react2 Add Lewis acid catalyst (e.g., Yb(OTf)3) and solvent react1->react2 react3 Seal plate and incubate with heating and agitation react2->react3 work1 Quench reaction and perform liquid-liquid extraction react3->work1 work2 Evaporate solvent work1->work2 work3 Purify via parallel HPLC work2->work3 final1 Characterize compounds (LC-MS, NMR for selected wells) work3->final1 final2 Create mother plates in DMSO final1->final2 final3 Generate assay-ready plates final2->final3

Caption: Parallel synthesis workflow for a 3-Me-THQ library.

Detailed Synthesis Protocol

Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high throughput)

  • Multichannel pipettes

  • Diverse anilines (Building Block Set A)

  • Crotonaldehyde

  • Diverse dienophiles (e.g., N-vinylpyrrolidone, ethyl vinyl ether) (Building Block Set B)

  • Ytterbium(III) triflate (Yb(OTf)3)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Parallel purification system (e.g., preparative HPLC with a fraction collector)

Procedure:

  • Reagent Preparation: Prepare stock solutions of anilines, crotonaldehyde, dienophiles, and the catalyst in ACN.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the respective aniline stock solution (0.5 M in ACN).

    • Add 100 µL of crotonaldehyde solution (0.6 M in ACN) to all wells.

    • Add 100 µL of the respective dienophile stock solution (0.7 M in ACN) to each well.

    • Initiate the reaction by adding 50 µL of Yb(OTf)3 solution (0.1 M in ACN) to each well.

  • Reaction Incubation: Securely seal the reaction block and place it on a shaker at 60°C for 16 hours.

  • Workup:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution to each well.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, sealing, and agitating vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate. Repeat the extraction.

    • Dry the combined organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

  • Purification and Analysis:

    • Concentrate the crude product plate under reduced pressure.

    • Reconstitute the residues in a suitable solvent (e.g., DMSO/Methanol).

    • Purify the compounds using a parallel HPLC system.

    • Confirm the identity and purity of the final compounds using LC-MS analysis.

  • Plate Generation: Prepare a master stock plate of the purified compounds in DMSO at a concentration of 10 mM. From this, create assay-ready plates at lower concentrations.

High-Throughput Screening Assays

The choice of HTS assay is dictated by the biological target of interest. The 3-Me-THQ scaffold is versatile, and libraries can be screened against various targets. Here, we provide protocols for two common assay types: a biochemical kinase inhibition assay and a cell-based GPCR antagonist assay.

Biochemical Assay: Kinase Inhibition

Kinases are a major class of drug targets, and many inhibitors have been identified through HTS.[4] This protocol describes a generic, fluorescence-based assay to identify inhibitors of a chosen kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Purified kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well black, low-volume assay plates

  • 3-Me-THQ library in assay-ready plates (e.g., 10 µM in assay buffer with 1% DMSO)

  • Positive control inhibitor

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Plate Setup:

    • Using an automated liquid handler, dispense 5 µL of the 3-Me-THQ library compounds into the 384-well assay plate.

    • Dispense 5 µL of positive control inhibitor into designated wells.

    • Dispense 5 µL of assay buffer with 1% DMSO into negative control (vehicle) wells.

  • Enzyme Addition: Add 10 µL of the kinase solution (prepared in assay buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the fluorescently labeled peptide substrate and ATP (at its Km concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and read the fluorescence on a compatible plate reader.

Cell-Based Assay: GPCR Antagonism

GPCRs are another major drug target class.[5][6] This protocol outlines a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR.

Principle: Activation of a Gq-coupled GPCR leads to an increase in intracellular calcium. Antagonists will block this increase when the receptor is stimulated by its cognate agonist. The calcium flux is measured using a calcium-sensitive fluorescent dye.[5]

Materials:

  • A stable cell line expressing the target Gq-coupled GPCR

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom cell culture plates

  • 3-Me-THQ library in assay-ready plates

  • Positive control antagonist

  • Fluorescent imaging plate reader (e.g., FLIPR, FDSS)

Protocol:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight.

  • Dye Loading:

    • Remove the growth medium.

    • Add the calcium-sensitive dye loading solution containing probenecid.

    • Incubate at 37°C for 60 minutes.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add the 3-Me-THQ library compounds, positive control antagonist, and vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Detection:

    • Place the plate in the fluorescent imaging plate reader.

    • Establish a baseline fluorescence reading.

    • Add the agonist at a concentration that elicits an 80% maximal response (EC80).

    • Immediately measure the change in fluorescence over time.

Data Analysis and Hit Confirmation

Rigorous data analysis is crucial to identify true hits and avoid false positives.[7][8]

Caption: HTS data analysis and hit validation workflow.

Primary Data Analysis
  • Raw Data Processing: Collect the raw data from the plate reader.

  • Quality Control: For each plate, calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.[8]

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' is the positive control, and 'neg' is the negative control.

  • Normalization: Normalize the data for each compound well relative to the controls. For an inhibition assay, this is typically expressed as percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Identification: A primary hit is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the sample population or >50% inhibition).

Hit Confirmation and Validation

Primary hits must be subjected to a series of confirmatory tests to eliminate false positives and artifacts.

Table 1: Hit Confirmation Workflow

StepDescriptionPurpose
1. Re-testing Re-test the primary hits from a freshly prepared sample in the primary assay.Confirm activity and rule out experimental error.
2. Dose-Response Test the confirmed hits over a range of concentrations (e.g., 8-point titration) to determine potency (IC50/EC50).Quantify the potency of the hit compound.
3. Orthogonal Assays Test the hits in a different assay format that measures a different aspect of the target's biology (e.g., a binding assay for an enzyme inhibitor).Rule out assay-specific artifacts.
4. SAR Analysis Analyze the activity of related analogs from the library to identify initial structure-activity relationships (SAR).Provide early insights into the chemical features required for activity and guide initial optimization.[9]
5. Hit-to-Lead Promising hits with confirmed activity, dose-response relationships, and initial SAR are selected for hit-to-lead optimization campaigns.[10][11]Progress the most promising compounds into the drug discovery pipeline.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. By combining efficient parallel synthesis for library generation with robust, well-designed high-throughput screening assays, researchers can effectively explore the chemical space offered by this scaffold. The protocols and workflows detailed in this application note provide a comprehensive framework for identifying and validating novel hits, paving the way for their subsequent optimization into lead compounds and clinical candidates.

References

Application Notes & Protocols: The Role of the 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Tetrahydroquinoline Scaffold in Asymmetric Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, chiral structure makes it an attractive scaffold for the design of both organocatalysts and ligands for metal-catalyzed asymmetric transformations. The strategic placement of substituents on the THQ core allows for fine-tuning of steric and electronic properties, which is paramount for achieving high levels of stereocontrol in chemical reactions.

While the parent 3-methyl-1,2,3,4-tetrahydroquinoline is a fundamental building block, its derivatives, functionalized to enhance catalytic activity, have demonstrated significant potential in asymmetric catalysis. This guide provides an in-depth look at the applications of the broader chiral tetrahydroquinoline scaffold, offering insights into catalyst design, reaction mechanisms, and detailed protocols for key transformations. The principles and methodologies discussed herein provide a foundational understanding for leveraging simpler structures like this compound as starting points for catalyst development.

Part 1: Chiral Tetrahydroquinoline Derivatives as Ligands in Asymmetric Hydrogenation

One of the most successful applications of the tetrahydroquinoline scaffold is in the formulation of chiral ligands for transition metal-catalyzed asymmetric hydrogenation. The defined stereochemistry of the ligand framework effectively creates a chiral pocket around the metal center, dictating the facial selectivity of hydride transfer to a prochiral substrate.

Causality in Ligand Design and Application:

The efficacy of these ligands stems from the rigid bicyclic structure of the tetrahydroquinoline core, which minimizes conformational flexibility and pre-organizes the coordinating atoms for effective metal binding. This rigidity is crucial for transmitting chiral information from the ligand to the substrate during the catalytic cycle.

A notable example involves the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. These ligands, when complexed with metals like rhodium, have been shown to be effective in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.

Workflow for Catalyst Screening and Optimization

The process of identifying the optimal catalyst and conditions for a new substrate typically follows a systematic approach.

G cluster_0 Catalyst Preparation & Screening cluster_1 Reaction Optimization cluster_2 Analysis & Scale-Up A Synthesize Chiral Ligand (e.g., Me-CAMPY) C Form Active Catalyst Complex (in situ or isolated) A->C B Prepare Metal Precursor (e.g., [RhCp*Cl2]2) B->C D Select Model Substrate (e.g., DHIQ) C->D Catalyst Loading E Screen Solvents (e.g., MeOH, Toluene, EtOH) D->E F Evaluate Additives (e.g., Lewis Acids like La(OTf)3) E->F G Optimize Temperature & Time F->G H Determine Conversion (by GC or NMR) G->H I Measure Enantiomeric Excess (by Chiral HPLC) H->I J Gram-Scale Synthesis I->J Validate Optimal Conditions

Caption: Workflow for asymmetric hydrogenation using a THQ-based catalyst.

Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

This protocol is adapted from studies on chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone.

Objective: To synthesize a chiral tetrahydroisoquinoline from its corresponding dihydroisoquinoline precursor with high enantioselectivity.

Materials:

  • Substrate: 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • Catalyst Precursor: [RhCp*Cl2]2

  • Ligand: Chiral 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline derivative (Me-CAMPY)

  • Hydrogen Source: Formic acid/triethylamine (HCOOH/Et3N) azeotrope (5:2 mixture)

  • Additive: Lanthanum (III) trifluoromethanesulfonate (La(OTf)3)

  • Solvent: Methanol (MeOH), degassed

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk tube under an inert atmosphere, add the Rh catalyst precursor [RhCp*Cl2]2 (0.0025 mmol, 1.0 mol%) and the chiral ligand (0.0055 mmol, 2.2 mol%).

    • Add 1.0 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate Schlenk tube, dissolve the dihydroisoquinoline substrate (0.25 mmol, 1.0 equiv.) and La(OTf)3 (0.025 mmol, 10 mol%) in 1.0 mL of degassed methanol.

    • Add the HCOOH/Et3N mixture (0.25 mL).

  • Initiation and Monitoring:

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC/LC-MS analysis until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove residual formic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Catalyst Performance in Asymmetric Transfer Hydrogenation

EntryMetal/LigandSubstrateConversion (%)ee (%)Notes
1Rh/Me-CAMPY1-phenyl-DHIQ>9969La(OTf)3 additive was crucial for high conversion.
2Ir/Me-CAMPY1-phenyl-DHIQ~80LowIridium complex showed lower enantioselectivity.
3Rh/TsDPEN1-phenyl-DHIQQuantitative7Comparison with a well-known catalyst system.

Data is representative and compiled for illustrative purposes.

Part 2: Tetrahydroquinoline Scaffolds in Organocatalysis

The tetrahydroquinoline framework can also be derivatized to function as a purely organic catalyst, obviating the need for transition metals. These organocatalysts typically operate via iminium or enamine activation modes.

Mechanistic Rationale: Iminium Ion Catalysis

In this mode, a secondary amine on the THQ-derived catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a transient, chiral iminium ion. The bulky, stereochemically defined THQ backbone effectively shields one face of the iminium ion, directing the nucleophilic attack of a reactant to the opposite face, thus ensuring high enantioselectivity.

G A Chiral THQ Catalyst (Secondary Amine) C Chiral Iminium Ion (LUMO Lowered) A->C + H+ B α,β-Unsaturated Aldehyde B->C E [4+2] Cycloaddition C->E + Nucleophile D Nucleophile (e.g., Diene) D->E F Covalent Adduct E->F G Hydrolysis F->G + H2O H Enantioenriched Product G->H I Catalyst Regeneration G->I I->A Cycle Repeats

References

Application Notes & Protocols for Evaluating the Anticancer Activity of Substituted "3-Methyl-1,2,3,4-tetrahydroquinoline" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of substituted 3-Methyl-1,2,3,4-tetrahydroquinolines.

Introduction: The Tetrahydroquinoline Scaffold in Oncology

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold widely found in natural products and synthetic molecules, exhibiting a vast range of biological activities.[1][2] In recent years, derivatives of THQ have attracted significant attention in medicinal chemistry as potential therapeutic agents, including as anticancer drugs.[3][4] These compounds can induce anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[3][5]

This guide provides a comprehensive overview of the methodologies used to evaluate the anticancer potential of novel substituted 3-Methyl-1,2,3,4-tetrahydroquinoline derivatives, focusing on in vitro cytotoxicity screening and elucidation of the apoptotic mechanism.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by triggering apoptosis. For tetrahydroquinoline derivatives, a common mechanism involves the induction of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.[6] This process is executed by a cascade of cysteine proteases called caspases.[7] A plausible mechanism for a novel THQ derivative could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[8] Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological changes of apoptosis.

Apoptosis_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion THQ_Derivative Substituted 3-Methyl-THQ Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) THQ_Derivative->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Pro-Caspase-9 Cytochrome_c->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 (Executioner) Caspase3->Active_Caspase3 Activation PARP PARP Active_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Fig. 1: Hypothesized intrinsic apoptosis pathway induced by a THQ derivative.

Application Note 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic potential of novel substituted this compound derivatives against various human cancer cell lines and to calculate their half-maximal inhibitory concentration (IC₅₀) values.

Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[9][10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[11]

Data Presentation: Comparative Cytotoxicity of Tetrahydroquinoline Derivatives

The following table summarizes the reported IC₅₀ values for various tetrahydroquinoline derivatives, demonstrating the potent anticancer activity of this scaffold. This data serves as a benchmark for evaluating newly synthesized compounds.

Compound IDDerivative ClassCancer Cell LineCancer TypeIC₅₀ (µM)Reference
4a TetrahydroquinolinoneA549Lung~13[6]
4a TetrahydroquinolinoneHCT-116Colon~13[6]
3c 3,4-Diaryl-THQH460Lung4.9 ± 0.7[1]
3c 3,4-Diaryl-THQA-431Skin2.0 ± 0.9[1]
3c 3,4-Diaryl-THQHT-29Colon4.4 ± 1.3[1]
18 4-Acetamido-2-methyl-THQHeLaCervical13.15[12][13]
10e Morpholine-Substituted THQA549Lung0.033 ± 0.003[14][15]
10h Morpholine-Substituted THQMCF-7Breast0.087 ± 0.007[14][15]
15 Pyrazolo-THQMCF-7Breast< 100[16]

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A[label="1. Cell Seeding\nSeed cancer cells in a 96-well plate.\nIncubate for 24h."]; B[label="2. Compound Treatment\nAdd serial dilutions of THQ derivatives.\nIncubate for 48-72h."]; C [label="3. MTT Addition\nAdd MTT reagent (0.5 mg/mL final conc.).\nIncubate for 4h."]; D [label="4. Solubilization\nRemove medium, add DMSO to dissolve\npurple formazan crystals."]; E [label="5. Absorbance Reading\nMeasure absorbance at ~570 nm\nusing a microplate reader."]; F [label="6. Data Analysis\nPlot Absorbance vs. Concentration.\nCalculate IC50 values."];

A -> B -> C -> D -> E -> F; }

Fig. 2: Standard workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methodologies for assessing cytotoxicity.[9][11][17]

Materials:

  • Substituted this compound compounds, dissolved in Dimethyl Sulfoxide (DMSO)

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[11]

  • Solubilization solution: DMSO

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the THQ test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Labeling:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for an additional 4 hours under the same conditions. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[17]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Application Note 2: Elucidation of Apoptotic Pathway via Western Blot

Objective: To determine if the lead 3-Methyl-THQ derivative induces apoptosis by analyzing the expression levels of key apoptosis-related proteins.

Core Principle: Western blotting is a powerful technique for detecting specific proteins in a cell lysate. It allows for the quantification of changes in protein expression and the detection of post-translational modifications, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[7][8] An increase in the cleaved, active forms of caspases or PARP, or a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, provides strong evidence of apoptosis induction.

Key Apoptosis Markers for Western Blot Analysis:

  • Caspases: As executors of apoptosis, detecting the cleaved (active) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a primary indicator of an active apoptotic cascade.[8]

  • PARP-1: Poly (ADP-ribose) polymerase-1 is a key substrate for active Caspase-3. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a reliable marker of late-stage apoptosis.

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) regulates the intrinsic pathway. An increase in the Bax/Bcl-2 ratio suggests a commitment to apoptosis.[8]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification Treat cells with THQ compound. Lyse cells and quantify protein concentration (e.g., BCA assay). B 2. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. A->B C 3. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. B->C D 4. Blocking Block non-specific binding sites on the membrane using BSA or milk. C->D E 5. Antibody Incubation Incubate with Primary Antibody (targets protein of interest), then HRP-conjugated Secondary Antibody. D->E F 6. Detection & Analysis Add ECL substrate and capture chemiluminescent signal. Analyze band intensity. E->F

Fig. 3: General workflow for Western Blot analysis of apoptosis markers.
Protocol: Western Blot for Apoptosis Markers

This protocol provides a framework for detecting apoptosis-related proteins following treatment with a THQ derivative.[18][19]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture and treat cells with the IC₅₀ concentration of the lead THQ compound for various time points (e.g., 12, 24, 48 hours).

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[18]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.[19]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration. Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[18]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane according to the manufacturer's instructions for your transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Repeat the washing step.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH) to quantify relative expression levels.

References

The Strategic Role of 3-Methyl-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this important class of heterocycles, the 3-methyl substituted analogue, 3-Methyl-1,2,3,4-tetrahydroquinoline , serves as a versatile and strategically significant building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a chiral center and modifiable nitrogen and aromatic moieties, provide a rich platform for the development of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the utility of this compound in the synthesis of compounds with promising pharmacological activities. We will delve into key synthetic transformations, providing not just the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

The this compound Scaffold: A Gateway to Bioactivity

The inherent chirality of this compound, coupled with the reactivity of its secondary amine and the potential for functionalization of the benzene ring, makes it an attractive starting material for generating molecular diversity. The methyl group at the C3 position can influence the conformational rigidity of the piperidine ring, which in turn can impact the binding affinity and selectivity of the final compound to its biological target.

Derivatives of the broader tetrahydroquinoline class have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer Properties: Tetrahydroquinolinones have been shown to induce autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[3]

  • Neuroprotective Effects: Certain THQ derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2]

  • Antimicrobial Activity: The THQ scaffold is found in natural products with antibiotic properties and has been a template for the development of new antibacterial agents.[1]

  • Anti-inflammatory Action: Various functionalized THQs have shown promise as anti-inflammatory agents.

The strategic introduction of substituents onto the 3-methyl-THQ core allows for the fine-tuning of these biological activities, a central theme in modern drug discovery.

Key Synthetic Strategies and Protocols

The true utility of this compound is realized through its chemical transformations. The secondary amine is a prime site for N-alkylation and N-arylation, while the aromatic ring can be functionalized through various electrophilic substitution reactions.

N-Functionalization: Expanding the Pharmacophore

The nitrogen atom of the tetrahydroquinoline ring is a key handle for introducing a wide range of substituents, significantly impacting the pharmacological profile of the resulting molecules.

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines like this compound. This one-pot reaction combines the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other reducible functional groups.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.2 mmol) and glacial acetic acid (0.1 mmol).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation: Representative N-Alkylated Derivatives

EntryAldehyde/KetoneProductYield (%)Biological Target (Example)
1BenzaldehydeN-Benzyl-3-methyl-1,2,3,4-tetrahydroquinoline85-95Kinase Inhibitors
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-3-methyl-1,2,3,4-tetrahydroquinoline80-90GPCR Ligands
3CyclohexanoneN-Cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinoline75-85Ion Channel Modulators

Visualization of the N-Alkylation Workflow

N_Alkylation_Workflow cluster_conditions Reaction Conditions 3-Methyl-THQ 3-Methyl-THQ Iminium_Ion Iminium Ion Intermediate 3-Methyl-THQ->Iminium_Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium_Ion STAB Sodium Triacetoxyborohydride DCM Dichloromethane Acetic_Acid Acetic Acid (cat.) Product N-Alkylated 3-Methyl-THQ Iminium_Ion->Product Reduction

Caption: Workflow for N-alkylation of 3-Methyl-THQ.

Aromatic Ring Functionalization: Tailoring Physicochemical Properties

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties, such as lipophilicity and electronic character. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of this compound, the secondary amine is typically protected prior to acylation to prevent N-acylation and deactivation of the aromatic ring.

Causality Behind Experimental Choices:

  • Protecting Group: An acetyl or trifluoroacetyl group is often used to protect the nitrogen. This is crucial as the unprotected amine would react with the Lewis acid catalyst.

  • Lewis Acid: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid catalyst for this reaction.

  • Acylating Agent: An acyl chloride or anhydride is used as the source of the acyl group.

Detailed Experimental Protocol:

  • N-Protection: React this compound (1.0 mmol) with acetic anhydride (1.2 mmol) in the presence of a base like triethylamine or pyridine to obtain N-acetyl-3-methyl-1,2,3,4-tetrahydroquinoline. Purify the product before proceeding.

  • Reaction Setup: To a suspension of anhydrous aluminum chloride (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

  • Addition of Substrate: To this mixture, add a solution of N-acetyl-3-methyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane (3 x 15 mL).

  • Purification and Deprotection: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography. The N-acetyl group can be removed under acidic or basic conditions to yield the acylated this compound.

Visualization of Aromatic Functionalization Strategy

Aromatic_Functionalization Start 3-Methyl-THQ Protection N-Protection (e.g., Acetylation) Start->Protection Protected_THQ N-Protected 3-Methyl-THQ Protection->Protected_THQ Acylation Friedel-Crafts Acylation (AlCl3, Acyl Chloride) Protected_THQ->Acylation Acylated_Protected_THQ N-Protected, C-Acylated 3-Methyl-THQ Acylation->Acylated_Protected_THQ Deprotection Deprotection Acylated_Protected_THQ->Deprotection Final_Product C-Acylated 3-Methyl-THQ Deprotection->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow. The solutions provided are based on the fundamental chemical properties of tetrahydroquinolines and established laboratory techniques.

Issue 1: My compound is streaking badly during Thin-Layer (TLC) or Column Chromatography.

Cause: This is the most common issue when working with basic compounds like this compound on standard silica gel or alumina. These stationary phases have acidic surface silanol (Si-OH) or aluminol (Al-OH) groups. The basic amine of your tetrahydroquinoline interacts strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape, tailing (streaking), and potential loss of material on the column.

Solution: The acidic nature of the stationary phase must be neutralized or "passivated."

  • Protocol: Eluent Modification

    • Select a Base: The most common choice is triethylamine (Et₃N). Alternatively, a 1-2% solution of ammonia in methanol can be used, although this is more common in preparative HPLC.

    • Add to Eluent: Add 0.5-2% (v/v) of Et₃N to your pre-determined solvent system (e.g., Ethyl Acetate/Hexane).

    • Equilibrate the Column: Before loading your sample, flush the column with at least 2-3 column volumes of the base-modified eluent. This ensures the entire stationary phase is neutralized, which is critical for a good separation.[1]

Pro-Tip: Some researchers pre-treat the silica gel itself by making a slurry in the mobile phase containing triethylamine before packing the column. This ensures thorough passivation.

Issue 2: The purity of my compound decreases over time, and a new, less polar spot appears on TLC.

Cause: 1,2,3,4-Tetrahydroquinolines are susceptible to oxidation. The partially saturated heterocyclic ring can be dehydrogenated to form the corresponding aromatic quinoline (3-methylquinoline in this case). This oxidation product is more conjugated and thus typically less polar, causing it to have a higher Rf value on a TLC plate. This process can be accelerated by air, light, and trace metal catalysts.

Solution: Proper handling and storage are critical to maintain the integrity of the purified compound.

  • Handling:

    • Perform purification steps, especially solvent removal via rotary evaporation, under a gentle stream of inert gas like nitrogen or argon.

    • Avoid excessive heating, which can accelerate degradation.

  • Storage:

    • Store the final product under an inert atmosphere. A simple method is to flush the vial with nitrogen or argon before sealing.

    • Use amber vials or wrap clear vials in aluminum foil to protect from light.

    • Store in a freezer (-20 °C) or refrigerator (4 °C) to slow down potential degradation pathways.

Issue 3: I'm trying to recrystallize my product, but it keeps "oiling out."

Cause: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving. This happens when the boiling point of the chosen recrystallization solvent is higher than the melting point of the compound. The result is a molten, impure liquid that will not form pure crystals upon cooling.

Solution: The key is proper solvent selection. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2]

  • Protocol: Troubleshooting Oiling Out

    • Re-heat the Solution: Add a small amount of a second, miscible solvent in which your compound is highly soluble (e.g., dichloromethane or methanol) until the oil dissolves completely.

    • Cool Slowly: Allow the solution to cool very slowly. Rapid cooling encourages precipitation, not crystallization.[2]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous batch.[3]

    • If Unsuccessful: Remove the solvent and start again with a different, lower-boiling point solvent or solvent system.

Issue 4: My recovery from column chromatography is very low.

Cause: Low recovery can stem from several factors beyond the streaking issue mentioned in Issue 1.

  • Irreversible Adsorption: Even with a passivated column, some material may be lost on highly active silica.

  • Volatility: this compound is a liquid/low-melting solid. It can be lost during solvent removal if the vacuum is too high or the temperature is excessive.

  • Improper Solvent Choice: If the eluent is not polar enough, your compound will never elute from the column. If it is too polar, it may co-elute with impurities.

Solution: A systematic approach can identify and solve the problem.

  • Confirm Elution: After your run, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) and collect a final fraction. Analyze this by TLC to see if your compound was stuck on the column.

  • Gentle Solvent Removal: Use a moderate temperature on the rotovap water bath (30-40 °C) and control the vacuum carefully to avoid "bumping" or aggressive evaporation.

  • Optimize TLC First: Always optimize your solvent system using TLC before running a column. The ideal Rf for the target compound is typically between 0.25 and 0.40 to ensure good separation from impurities.[4]

Purification Workflow Decision Diagram

The following diagram outlines a general workflow for purifying the crude product from a synthesis reaction.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Acid-Base Extraction) Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Isolated Crude Product Concentrate->Crude_Product Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Distill Distillation (if thermally stable) Crude_Product->Distill Alternative for Liquids Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No (Liquid/Oil) Purity_Check Assess Purity (NMR, HPLC, GC-MS) Recrystallize->Purity_Check Column->Purity_Check Distill->Purity_Check

Caption: A decision tree for the initial purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective methods are:

  • Flash Column Chromatography: This is the workhorse technique for separating the target compound from starting materials and byproducts.[4] Silica gel is the standard stationary phase, but it must be used with a base-modified eluent (e.g., containing triethylamine) to get good results.[1][5]

  • Distillation: If the compound is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be a highly effective, scalable purification method.

  • Acid-Base Extraction: As a basic amine, the compound can be selectively extracted from an organic solvent (like ether or DCM) into an aqueous acid solution (e.g., 1M HCl). The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.

  • Recrystallization: If the final product is a solid, recrystallization is an excellent final purification step to obtain high-purity, crystalline material.[2]

Q2: How do I determine the purity of my final product?

Several analytical techniques are used, often in combination, to confirm purity:[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify the presence of impurities by looking for unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative measure of purity, often expressed as a percentage of the total peak area.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the mass of the desired product.[6]

  • Melting Point Analysis: For solids, a sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[9]

Q3: What are the likely impurities I might find in my crude this compound?

The impurities will depend heavily on the synthetic route used.[10][11] However, common classes of impurities include:

  • Unreacted Starting Materials: For example, if synthesized via hydrogenation of 3-methylquinoline, some starting material may remain.

  • Oxidized Product: 3-methylquinoline is a common impurity formed by the oxidation of the product.

  • Isomeric Byproducts: Depending on the reaction, other positional isomers could be formed.[6]

  • Catalyst Residues: If a metal catalyst was used for hydrogenation (e.g., Pd/C), trace amounts of the metal may be present.[5]

  • Residual Solvents: Solvents used in the reaction or workup may remain.[6]

Column Chromatography Troubleshooting Diagram

Use this diagram to diagnose and solve common issues during column chromatography.

ChromatographyTroubleshooting Start Column Chromatography Problem Problem What is the issue? Start->Problem Streaking Streaking / Tailing Peaks Problem->Streaking Streaking No_Elution Compound Not Eluting Problem->No_Elution No Elution Poor_Separation Poor Separation of Spots Problem->Poor_Separation Poor Separation Sol_Streaking Add 0.5-2% Et₃N to eluent. Ensure column is equilibrated. Streaking->Sol_Streaking Sol_No_Elution Increase eluent polarity. Run a TLC to find a solvent system with R_f ≈ 0.3. No_Elution->Sol_No_Elution Sol_Poor_Sep Decrease eluent polarity. Use a longer column or finer silica mesh. Poor_Separation->Sol_Poor_Sep

Caption: A troubleshooting guide for common column chromatography issues.

Quantitative Data Summary

The choice of solvents is critical for both chromatography and recrystallization. The following table provides properties of common solvents used in the purification of heterocyclic amines.

SolventBoiling Point (°C)Polarity IndexUse Case
Non-Polar
Hexane / Heptane69 / 980.1Main non-polar component of chromatography eluent
Toluene1112.4Recrystallization, chromatography
Intermediate Polarity
Dichloromethane (DCM)403.1Extraction, chromatography eluent
Diethyl Ether352.8Extraction, chromatography eluent
Ethyl Acetate (EtOAc)774.4Main polar component of chromatography eluent
Polar
Acetonitrile (MeCN)825.8HPLC mobile phase, recrystallization
Isopropanol823.9Recrystallization
Methanol (MeOH)655.1Highly polar eluent for flushing columns

References

Technical Support Center: Improving the Resolution of 3-Methyl-1,2,3,4-tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The resolution of this compound, a chiral cyclic amine, can be approached through several established techniques. The choice of method depends on the scale of the separation, the required enantiomeric purity, and available equipment. The three primary strategies are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and semi-preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical chemical resolution technique is suitable for larger-scale separations. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[][5] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) to selectively catalyze a reaction with one enantiomer, leaving the other unreacted.[6][7][8] This is highly effective for producing enantiomerically pure material, though it is often limited to a theoretical maximum yield of 50% for the unreacted enantiomer.

Chiral HPLC Troubleshooting Guide

Chiral HPLC is a powerful tool, but achieving baseline resolution can be challenging. This section addresses common problems encountered during method development.

Q2: My enantiomers are co-eluting or showing poor resolution on a chiral HPLC column. What are my first troubleshooting steps?

A2: Poor resolution is the most frequent issue in chiral separations. The cause is almost always suboptimal selectivity (α) or efficiency (N). A systematic approach is required to diagnose and solve the problem.

Causality Behind the Issue: Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). For chiral separations, selectivity is paramount. It arises from the differential, transient interactions between each enantiomer and the chiral stationary phase (CSP).[3][9] If these interactions are not sufficiently different, the enantiomers will not separate.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor or No Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_modifier Adjust alcohol modifier (IPA, EtOH) percentage. Try small amounts of additives (e.g., 0.1% TFA or DEA). check_mobile_phase->adjust_modifier No check_temp Is the column temperature controlled? check_mobile_phase->check_temp Yes adjust_modifier->check_temp success Resolution Achieved adjust_modifier->success Improved? adjust_temp Decrease temperature to enhance enantiorecognition. (e.g., from 25°C to 15°C) check_temp->adjust_temp No check_flow_rate Is the flow rate appropriate? check_temp->check_flow_rate Yes adjust_temp->check_flow_rate adjust_temp->success Improved? adjust_flow_rate Decrease flow rate to improve efficiency. (e.g., from 1.0 mL/min to 0.5 mL/min) check_flow_rate->adjust_flow_rate No check_csp Is the Chiral Stationary Phase (CSP) appropriate? check_flow_rate->check_csp Yes adjust_flow_rate->check_csp adjust_flow_rate->success Improved? change_csp Switch to a different CSP class. (e.g., from polysaccharide to Pirkle-type) check_csp->change_csp No change_csp->start Re-optimize change_csp->success Resolution Found

Caption: Workflow for troubleshooting poor chiral HPLC resolution.

Q3: Which type of chiral stationary phase (CSP) is most effective for a basic compound like this compound?

A3: Polysaccharide-based CSPs are the most widely used and are an excellent starting point.

Expertise & Experience: For basic amines like tetrahydroquinolines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are highly successful. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the polymer's helical structure.[10][11]

  • Recommended Starting Columns:

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: Chiralpak® AD-H, Chiralpak® IA/IB/IC[2]

Authoritative Grounding: The three-dimensional structure of these polysaccharide phases creates chiral grooves and cavities. The basic nitrogen and the methyl group of your analyte are key interaction points. The aromatic ring can also form π-π interactions with the carbamate derivatives on the CSP backbone.

Q4: How do I properly select and optimize the mobile phase?

A4: Mobile phase optimization is critical and highly dependent on the CSP. For polysaccharide columns, normal phase, polar organic, and reversed-phase modes can be explored.

Data Presentation: Mobile Phase Starting Conditions

ModePrimary SolventsCommon ModifiersAdditives (Use Sparingly)Rationale
Normal Phase Hexane or HeptaneIsopropanol (IPA) or Ethanol (EtOH)Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytesExcellent for resolving many compounds. The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Additives like DEA can prevent peak tailing by masking active silanols.[9]
Polar Organic Acetonitrile (ACN) or Methanol (MeOH)Ethanol, IPANone typically neededOffers different selectivity compared to normal phase. Useful if solubility in hexane is low.
Reversed-Phase Water/BufferAcetonitrile (ACN) or Methanol (MeOH)Ammonium acetate, Formic acidNecessary for highly polar analytes or LC-MS applications.[12]

Experimental Protocol: Mobile Phase Screening

  • Select a Mode: Start with Normal Phase mode (e.g., Hexane/IPA).

  • Initial Modifier Concentration: Prepare a mobile phase of 90:10 Hexane:IPA.

  • Inject Racemic Standard: Inject the this compound standard at a flow rate of 1.0 mL/min and a column temperature of 25°C.

  • Analyze Chromatogram:

    • If no separation is observed, change the modifier. Try 90:10 Hexane:EtOH.

    • If some separation is seen, optimize the modifier concentration. Test 95:5 and 80:20 Hexane:IPA.

  • Address Peak Shape: If peaks are broad or tailing, add 0.1% DEA to the mobile phase. This neutralizes acidic sites on the silica support that can cause secondary, non-chiral interactions with your basic analyte.

  • Switch Modes if Necessary: If normal phase fails, switch to Polar Organic or Reversed-Phase and repeat the screening process.[10]

Q5: I'm seeing an "additive memory effect" where results are inconsistent between runs. What is happening?

A5: This is a known issue, especially with chiral separations where acidic or basic additives are used.[9] The additive (like TFA or DEA) can adsorb onto the stationary phase and alter its surface chemistry, impacting retention and selectivity in subsequent runs, even after the mobile phase has been changed.[9]

Trustworthiness: Self-Validating Protocol

To combat this, a rigorous column flushing protocol is essential:

  • Before Storage: Flush the column with a solvent that can remove both the non-polar mobile phase and the polar additive. A common choice is 100% Isopropanol.

  • Between Methods: When switching between methods that use different additives (e.g., one with acid and one with base), dedicate a column to each method or perform an extensive wash and re-equilibration protocol.

  • Equilibration is Key: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample to ensure the stationary phase surface is stable.

Diastereomeric Crystallization Troubleshooting

Q6: I am attempting a classical resolution, but my diastereomeric salts won't crystallize or the resulting crystals have low purity.

A6: Success in diastereomeric crystallization hinges on two factors: selecting the right chiral resolving agent and finding the optimal crystallization solvent.

Expertise & Experience: Since this compound is a base, you need a chiral acid as the resolving agent. The goal is to form a stable salt that packs well into a crystal lattice.

Data Presentation: Common Chiral Resolving Agents for Amines

Resolving AgentAcidityCommon SourceKey Features
(+)- or (-)-Tartaric Acid Dicarboxylic AcidNaturalInexpensive, widely available, and often effective.[5]
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid Sulfonic AcidSyntheticStrong acid, forms robust salts.
(R)- or (S)-Mandelic Acid α-hydroxy AcidSyntheticThe aromatic ring can aid in crystal packing through π-stacking.
Dibenzoyl-D/L-tartaric acid Dicarboxylic AcidSyntheticBulky groups can enhance differences in crystal lattice energy between diastereomers.

Troubleshooting Protocol:

  • Screen Resolving Agents: In small-scale experiments, react your racemic amine with stoichiometric amounts (0.5 equivalents) of several different chiral acids.

  • Screen Solvents: Attempt to dissolve each resulting salt in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) with gentle heating. Look for a solvent where the salt is soluble when hot but sparingly soluble when cooled to room temperature or 0-4°C.

  • Optimize Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to promote the growth of large, pure crystals. Crashing the solid out quickly by plunging it into an ice bath often traps impurities.

    • Recrystallization: The first crop of crystals may not be diastereomerically pure. One or two rounds of recrystallization from the same solvent system are often necessary to achieve high purity.

  • Monitor Purity: After each crystallization step, liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. Analyze the enantiomeric excess (ee) of the amine using a developed chiral HPLC method.

G cluster_1 Diastereomeric Salt Formation & Separation racemate Racemic Amine (R-Amine + S-Amine) reaction Salt Formation in Solvent racemate->reaction acid Chiral Resolving Agent (e.g., R-Acid) acid->reaction salts Mixture of Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) reaction->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization separation Physical Separation (Filtration) crystallization->separation solid Solid Crystal (e.g., Less Soluble S-Amine:R-Acid) separation->solid filtrate Solution (Filtrate) (e.g., More Soluble R-Amine:R-Acid) separation->filtrate liberation1 Liberate Amine (Add Base) solid->liberation1 liberation2 Liberate Amine (Add Base) filtrate->liberation2 enantiomer1 Enantiopure S-Amine liberation1->enantiomer1 enantiomer2 Enantiopure R-Amine liberation2->enantiomer2

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

"3-Methyl-1,2,3,4-tetrahydroquinoline" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the cause?

Answer:

The appearance of extraneous peaks in your chromatogram is a common indicator of sample degradation. This compound, like other tetrahydroquinoline derivatives, is susceptible to degradation, primarily through oxidation. The secondary amine and the benzylic C-H bonds in the heterocyclic ring are particularly reactive.

Causality and Investigation:

  • Oxidative Degradation: The most probable cause is air oxidation. The tetrahydroquinoline ring can be oxidized to form the aromatic 3-methylquinoline or other hydroxylated species.[1][2] This process can be catalyzed by trace metal ions or exposure to light. Amines, in general, are susceptible to electron transfer oxidation.[3]

  • Solvent/pH Effects: If your sample is prepared in a solution, the pH and nature of the solvent can influence stability. Acidic or basic conditions can catalyze hydrolysis or other reactions if susceptible functional groups are present elsewhere in a related molecule.[4][5]

  • Photodegradation: Exposure to ambient laboratory light or UV from analytical instruments can induce degradation. Photostability is a critical parameter that must be evaluated for new drug substances.[6]

Troubleshooting Protocol:

  • Inert Sample Preparation: Prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use freshly degassed solvents for sample dilution.

  • Use of Antioxidants: If compatible with your analytical method, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent.

  • Control Light Exposure: Prepare samples in amber vials or under low-light conditions. Wrap vials in aluminum foil to protect them from light during storage and while in the autosampler.

  • Evaluate Solvent Effects: Analyze samples prepared in different solvents (e.g., acetonitrile vs. methanol) and at different pH values (e.g., buffered mobile phase) to see if the degradation profile changes.

  • Temperature Control: Keep your samples cool. Use a refrigerated autosampler set to approximately 4°C to slow down potential degradation during an analytical run.

Question 2: My quantitative results for this compound are inconsistent and often lower than expected. How can I ensure the stability of my stock solutions and standards?

Answer:

Inconsistent and low assay values are classic symptoms of compound instability in solution. Proper handling and storage of both the solid material and its solutions are crucial for generating reliable and reproducible data.

Causality and Best Practices:

The instability is likely due to slow degradation over time, driven by the same factors mentioned previously (oxidation, light, temperature). The rate of degradation may not be immediately obvious but can lead to significant errors in quantification over hours or days.

Protocol for Stable Stock and Standard Preparation:

  • Solid Storage: Store the solid this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer, and protected from light.

  • Solvent Selection: Prepare stock solutions in a high-purity, degassed aprotic solvent like acetonitrile. If an aqueous solution is required, use a buffered system and prepare it fresh daily.

  • Concentration Considerations: Highly concentrated stock solutions are often more stable than dilute working solutions. Prepare a concentrated stock in an organic solvent and perform dilutions into your final mobile phase or diluent immediately before analysis.[7]

  • Short-Term Storage: Store stock solutions in amber vials at low temperatures (2-8°C or -20°C). Before use, allow the solution to come to room temperature slowly to prevent condensation from entering the vial.

  • Perform Solution Stability Studies: To validate your storage procedure, conduct a short-term stability study. Analyze the freshly prepared standard, and then re-analyze it after storing it under your intended conditions (e.g., in the autosampler for 24 hours, on the benchtop for 8 hours). The peak area should remain within an acceptable margin (e.g., ±2%) of the initial value.

Question 3: I need to conduct a forced degradation study on this compound. What conditions should I use?

Answer:

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[3][4] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without completely destroying the parent molecule.[3]

The following workflow and conditions are recommended based on ICH guidelines.[4]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock of 3-Me-THQ acid Acidic (0.1-1M HCl, 60°C) start->acid Expose base Basic (0.1-1M NaOH, 60°C) start->base Expose oxid Oxidative (3-30% H2O2, RT) start->oxid Expose therm Thermal (Solid) (80-105°C) start->therm Expose photo Photolytic (Solid/Soln) (ICH Q1B Light Exposure) start->photo Expose neutralize Neutralize & Dilute (if applicable) acid->neutralize base->neutralize oxid->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc mass_spec Characterize Peaks (LC-MS, NMR) hplc->mass_spec Identify Degradants

Caption: Experimental workflow for a forced degradation study.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDurationComments
Acid Hydrolysis 0.1 M to 1 M HCl60°C2 to 24 hoursTetrahydroquinolines can be stable to acid; higher molarity or longer times may be needed.[5] Neutralize with an equivalent amount of base before injection.
Base Hydrolysis 0.1 M to 1 M NaOH60°C2 to 24 hoursNeutralize with an equivalent amount of acid before injection.
Oxidation 3% to 30% H₂O₂Room Temp2 to 24 hoursThis is expected to be the most significant degradation pathway. Start with a lower concentration of H₂O₂.[3]
Thermal Dry Heat (Solid State)105°C24 to 72 hoursMonitor for physical changes (e.g., melting, color change).[8]
Photostability ICH Q1B Option 1 or 2ControlledPer ICH Q1BExpose both solid and solution samples. Include a dark control to differentiate between thermal and photolytic degradation.[6]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound, typically at 1 mg/mL in a suitable solvent like acetonitrile or methanol.[7]

  • Stress Application: For each condition, mix your stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal stress, place the solid powder in an oven. For photolytic stress, expose the sample to a calibrated light source.

  • Time Points: Sample at various time points (e.g., 2, 8, 24 hours) to find the optimal condition that yields 5-20% degradation.

  • Quenching: Stop the reactions at the desired time point. For acid and base hydrolysis, carefully neutralize the solution. For oxidative stress, dilution may be sufficient.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (e.g., a gradient C18 column with PDA detection).

  • Mass Balance: Ensure that the total response (parent + degradants) is reasonably close to the initial response of the parent compound to account for all major products.[9]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The primary and most anticipated degradation pathway is oxidation . The tetrahydroquinoline scaffold is susceptible to dehydrogenation to form the more stable aromatic quinoline ring. Other oxidative pathways could involve hydroxylation at the benzylic position or on the aromatic ring.[1][2] Biodegradation pathways in environmental contexts also involve oxidative steps, often leading to hydroxylated intermediates.[10][11]

Degradation_Pathway parent 3-Methyl-1,2,3,4- tetrahydroquinoline product1 3-Methylquinoline (Aromatization) parent->product1 Dehydrogenation product2 Hydroxylated Derivatives (e.g., at C4 or N1) parent->product2 Hydroxylation oxidant [O] (e.g., O₂, H₂O₂) oxidant->parent

Caption: Probable oxidative degradation pathways.

How should I properly store this compound and its solutions?
  • Solid Form: Store in a tightly sealed, opaque container at low temperature (e.g., 2-8°C). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a degassed aprotic solvent, store in amber vials at -20°C, and minimize headspace. Avoid repeated freeze-thaw cycles.

Is this compound sensitive to light?

Yes, compounds with aromatic and amine functionalities can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light can provide the energy to initiate oxidative or other radical-based degradation reactions.[12] It is mandatory under ICH guidelines to perform formal photostability testing on any new drug substance to determine its intrinsic photosensitivity and to establish appropriate protective measures, such as light-resistant packaging.[6]

What analytical techniques are best for studying its degradation products?

A combination of techniques is required for a comprehensive study:

  • RP-HPLC with PDA/UV Detection: This is the workhorse method for separating the parent compound from its degradation products and for quantification. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while MS/MS provides fragmentation patterns for structural elucidation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products must be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC).[14]

References

Troubleshooting "3-Methyl-1,2,3,4-tetrahydroquinoline" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction outcomes. The information is presented in a question-and-answer format to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is often approached via a Doebner-von Miller type reaction followed by reduction, or a related reductive cyclization strategy.

Core Synthesis Pathway Overview

The synthesis commonly involves the acid-catalyzed reaction of aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to form an intermediate which then cyclizes and is subsequently reduced. Understanding this pathway is key to diagnosing side reactions.

G cluster_0 Step 1: Michael Addition & Iminium Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Reduction Aniline Aniline Michael_Adduct Michael Adduct (Intermediate) Aniline->Michael_Adduct 1,4-Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Dihydroquinoline 3-Methyl-1,2-dihydroquinoline Michael_Adduct->Dihydroquinoline H+ Catalyst (Electrophilic Aromatic Substitution) - H2O Final_Product 3-Methyl-1,2,3,4- tetrahydroquinoline Dihydroquinoline->Final_Product Reduction (e.g., H2, Pd/C)

Technical Support Center: Enhancing the Biological Efficacy of 3-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1,2,3,4-tetrahydroquinoline (THQ) derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the experimental evaluation of this important class of compounds. Our goal is to help you navigate these issues to ensure the generation of robust, reproducible, and meaningful data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with THQ derivatives.

Section 1.1: Solubility and Compound Handling

Q1: My 3-Methyl-THQ derivative won't dissolve in my aqueous assay buffer. What is the best approach to solubilize it?

A1: This is a common challenge, as the THQ scaffold is largely nonpolar. The recommended approach is to first create a high-concentration stock solution in an organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Alternative Solvents: If DMSO is incompatible with your assay, ethanol or dimethylformamide (DMF) can be considered, though they may have higher cytotoxicity.

  • Aiding Dissolution: If the compound is difficult to dissolve even in DMSO, gentle warming (up to 37°C) or brief sonication can be effective.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer for the experiment. How can I prevent this "crashing out"?

A2: This phenomenon occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous solution. Here are several strategies to prevent it:

  • Optimize Final Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible in the assay, ideally below 0.5%, to minimize solvent effects on the biological system.[1]

  • Stepwise Dilution: Avoid making large, single dilutions. Perform serial dilutions of your stock solution into the aqueous buffer.

  • Vortexing During Dilution: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing prevents localized high concentrations that lead to precipitation.

  • Use of Co-solvents: Including a small amount of a water-miscible co-solvent like polyethylene glycol (PEG) in your final buffer can sometimes improve solubility.

Section 1.2: Compound Stability

Q3: How stable are THQ derivatives in solution? Should I be concerned about degradation during my experiments?

A3: Yes, stability is a critical concern, particularly for fused or tricyclic THQ derivatives, which have been shown to be reactive and can degrade in solution over days under standard laboratory conditions.[2][3][4]

  • Oxidative Instability: The primary degradation pathway appears to be oxidation, which can be accelerated by exposure to light and oxygen.[5] Solutions of some fused THQs have been observed to change color (e.g., to yellow or brown) upon storage in DMSO, indicating degradation.[2]

  • pH and Temperature Dependence: The stability of nitrogen-containing heterocyclic compounds is often highly dependent on pH and temperature.[6] It is crucial to assess the stability of your specific THQ derivative under your experimental conditions (e.g., buffer pH, incubation temperature).

  • Storage: Prepare fresh dilutions for each experiment from a frozen stock solution. Store stock solutions in tightly sealed vials at -20°C or -80°C and minimize freeze-thaw cycles. For light-sensitive compounds, use amber vials.

Section 1.3: Assay Interference and Pan-Assay Interference Compounds (PAINS)

Q4: I've heard that some tetrahydroquinolines are "Pan-Assay Interference Compounds" (PAINS). What does this mean and how can it affect my results?

A4: PAINS are compounds that appear as "hits" in high-throughput screens (HTS) across multiple, unrelated assays, not through specific interaction with the biological target, but by interfering with the assay technology itself.[7][8][9] Fused THQs are a known class of PAINS.[2][3][5] This can lead to a significant waste of resources by pursuing false positives.[10]

Q5: What are the common mechanisms of assay interference for THQ derivatives?

A5: Interference can occur through several mechanisms:

  • Chemical Reactivity: The instability of some THQs means their degradation products may be reactive and non-specifically modify proteins in your assay, leading to false inhibition.[2][3][4]

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[11] This is a common mechanism for many promiscuous inhibitors found in HTS.

  • Fluorescence Interference: THQ derivatives can be intrinsically fluorescent or can quench the fluorescence of a reporter molecule in the assay, leading to false positive or false negative results.[12]

  • Redox Activity: Some compounds can interfere with assays through redox cycling.

Q6: My THQ derivative is a hit in my primary screen. How can I determine if it's a true hit or an artifact?

A6: A rigorous hit validation cascade is essential.[13] Key steps include:

  • Re-test with Fresh Compound: Confirm the activity with a freshly prepared solution from a newly weighed solid sample.

  • Dose-Response Curve Analysis: A true inhibitor should exhibit a standard sigmoidal dose-response curve. Poorly behaved curves or those that plateau at less than 100% inhibition may indicate a non-specific mechanism.[14]

  • Orthogonal Assays: Test the compound in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use an absorbance-based or mass spectrometry-based assay).[13][14] A true hit should be active in both.

  • Assay Interference Counter-screens: Run control experiments to check for interference. For example, test the compound's effect on the assay readout in the absence of the target enzyme.[15]

Section 1.4: Cytotoxicity and Data Interpretation

Q7: My THQ derivative shows potent cytotoxicity against cancer cells. How can I be sure this is a specific anticancer effect and not just general toxicity?

A7: Differentiating specific from non-specific cytotoxicity is key.

  • Selectivity Index (SI): Test your compound's cytotoxicity on both cancer cell lines and non-cancerous cell lines (e.g., normal human fibroblasts).[16][17] The ratio of the IC50 in normal cells to the IC50 in cancer cells is the Selectivity Index. A higher SI suggests a more cancer-specific effect.

  • Mechanism of Action Studies: Investigate the downstream cellular effects. For example, does the compound induce apoptosis (a programmed cell death pathway often desired in cancer therapy) or necrosis (a more general toxic effect)?[18] Does it cause cell cycle arrest at a specific phase?[18]

  • Structure-Activity Relationship (SAR): A clear SAR, where small, specific changes to the molecule's structure lead to predictable changes in activity, is a good indicator of a specific interaction with a biological target.[17][19] In contrast, a "steep" or non-existent SAR for promiscuous inhibitors is common.[11]

Q8: What is the relationship between lipophilicity and the activity of THQ derivatives?

A8: Lipophilicity (often expressed as cLogP) plays a significant role. Studies have shown that for some series of THQ derivatives, higher lipophilicity correlates with greater cytotoxic effects.[16] However, very high lipophilicity can also lead to problems with solubility, promiscuity, and off-target toxicity. Therefore, optimizing the balance of lipophilicity and hydrophilicity is a key aspect of medicinal chemistry for this scaffold.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows for addressing common experimental hurdles.

Guide 2.1: Protocol for Preparing and Validating Compound Solutions

This protocol is designed to minimize solubility and stability issues from the outset.

Step-by-Step Methodology:

  • Prepare High-Concentration Stock:

    • Accurately weigh the solid 3-Methyl-THQ derivative.

    • Dissolve in 100% DMSO to a high concentration (e.g., 20 mM). Use a glass vial.

    • If necessary, gently warm (37°C) or sonicate to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store at -80°C for long-term storage.

  • Preparation of Working Solution (for a cell-based assay):

    • Thaw one aliquot of the stock solution.

    • Perform an intermediate dilution in 100% DMSO if a large final dilution is required.

    • Pre-warm your final aqueous buffer (e.g., cell culture medium) to 37°C.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, Tyndall effect). Do not use if precipitation is observed.

  • Solubility Confirmation (Optional but Recommended):

    • Centrifuge the highest concentration working solution at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV. A significant decrease from the nominal concentration indicates precipitation.

Workflow for Compound Solution Preparation and Validation

G cluster_prep Preparation cluster_use Experimental Use cluster_validation Validation (Optional) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO (e.g., 20 mM) weigh->dissolve aliquot 3. Aliquot into Amber Vials dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Single Aliquot dilute 6. Dilute Dropwise into Vortexing Aqueous Buffer thaw->dilute inspect 7. Visually Inspect for Precipitation dilute->inspect use_assay 8. Use in Assay inspect->use_assay Clear centrifuge A. Centrifuge Solution inspect->centrifuge Cloudy or Uncertain hplc B. Analyze Supernatant (HPLC) centrifuge->hplc compare C. Compare Measured vs. Nominal Concentration hplc->compare pass Solubility Confirmed compare->pass <10% Difference fail Precipitation Occurred (Re-evaluate Concentration) compare->fail >10% Difference G cluster_validation Hit Confirmation cluster_interference Interference Checks cluster_specificity Specificity Checks start Initial Hit from Primary Screen dose_response 1. Run Full Dose-Response Curve. Is it a classic sigmoidal curve? start->dose_response bad_curve Poorly behaved curve. High risk of artifact. dose_response->bad_curve No orthogonal 2. Test in Orthogonal Assay (different technology). Is it still active? dose_response->orthogonal Yes no_activity Inactive in orthogonal assay. Likely an artifact of the primary assay technology. orthogonal->no_activity No pre_incubation 3. Vary Enzyme/Compound Pre-incubation Time. Does IC50 change significantly? orthogonal->pre_incubation Yes time_dependence Time-dependent inhibition. Suggests reactivity or slow-binding. Proceed with caution. pre_incubation->time_dependence Yes dtt_test 4. Add Detergent (e.g., 0.01% Triton X-100) or Reducing Agent (e.g. DTT). Is activity reduced? pre_incubation->dtt_test No nonspecific Activity reduced. Suggests aggregation or redox/reactive mechanism. dtt_test->nonspecific Yes conclusion Likely a Validated Hit. Proceed to further mechanism of action studies. dtt_test->conclusion No

References

Technical Support Center: 3-Methyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most direct and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 3-methylquinoline. This process selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact.[1] Alternative, more complex strategies often involve multi-step domino reactions or metal-promoted cyclizations, which can be useful for creating highly substituted analogs but are less common for this specific molecule.[2]

Q2: Can you explain the general mechanism of catalytic hydrogenation for this synthesis?

Catalytic hydrogenation of quinolines occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) supported on activated carbon. The mechanism, known as the Horiuti-Polanyi mechanism, involves the following key steps:

  • Adsorption: Both the 3-methylquinoline substrate and molecular hydrogen (H₂) adsorb onto the catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming atomic hydrogen species bound to the metal surface.

  • Stepwise Hydrogenation: The adsorbed quinoline undergoes a stepwise addition of hydrogen atoms, first forming a 1,2-dihydroquinoline intermediate, which rapidly isomerizes and is further reduced to the final 1,2,3,4-tetrahydroquinoline product.[3]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Q3: Why is reaction optimization so critical for this specific synthesis?

Optimization is crucial to balance three key factors: yield, selectivity, and efficiency.

  • Selectivity: The primary challenge is to prevent over-reduction of the benzene ring, which would yield 3-methyldecahydroquinoline. This is controlled by catalyst choice, temperature, and pressure.

  • Yield: Incomplete conversion leads to difficult separations of the starting material from the product, which have similar physical properties. Maximizing yield simplifies purification.

  • Efficiency: For any large-scale application, minimizing reaction time, catalyst loading, and energy input (temperature and pressure) is economically vital.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during the synthesis of this compound via catalytic hydrogenation.

Problem 1: Low Yield & Incomplete Conversion

Q: My hydrogenation of 3-methylquinoline has stalled with significant starting material remaining, even after several hours. What are the likely causes and how can I improve the conversion?

A: Stalled hydrogenation is a common issue that can typically be traced back to the catalyst, reaction conditions, or substrate purity.

  • Causality & Explanation: The catalytic cycle relies on active sites on the metal surface. If these sites are blocked, deactivated, or insufficient in number, the reaction rate will plummet. Likewise, the availability of hydrogen in the solution is a key kinetic parameter.

  • Troubleshooting Steps:

    • Evaluate Catalyst Activity:

      • Age/Quality: Is the catalyst old or from a questionable source? Palladium on carbon (Pd/C) can lose activity over time. Use a fresh batch of catalyst from a reputable supplier.

      • Catalyst Loading: A typical loading for this reaction is 5-10 mol% of Pd/C (10% w/w). If the reaction is slow, a modest increase in catalyst loading (e.g., to 12-15 mol%) can accelerate the rate.

      • Poisoning: The most common cause of deactivation is catalyst poisoning. Sulfur- or heavy metal-containing impurities in the starting material or solvent can irreversibly bind to the catalyst surface. Consider purifying the 3-methylquinoline by distillation or passing it through a plug of activated alumina if you suspect impurities.

    • Optimize Hydrogen Pressure:

      • The reaction rate is directly proportional to the concentration of dissolved hydrogen. Ensure your system is leak-free. Increasing the hydrogen pressure from atmospheric to 50-100 psi (3-7 bar) will significantly increase the reaction rate.

    • Adjust Temperature:

      • While many hydrogenations run at room temperature, gentle heating to 40-60 °C can provide the necessary activation energy to overcome a kinetic barrier. However, be cautious, as higher temperatures can also promote side reactions and over-reduction.

    • Check Solvent & Agitation:

      • The solvent must fully dissolve the substrate. Ethanol, methanol, or ethyl acetate are common choices. Ensure the solvent is of high purity and deoxygenated.

      • Vigorous stirring is essential to ensure efficient mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface. A vortex should be clearly visible in the solvent.

Troubleshooting Workflow: Low Yield

G start Low Yield or Stalled Reaction cat_check Step 1: Evaluate Catalyst start->cat_check cond_check Step 2: Check Conditions cat_check->cond_check cat_poison Poisoned? cat_check->cat_poison cat_activity Low Activity? cat_check->cat_activity cat_loading Insufficient Loading? cat_check->cat_loading purity_check Step 3: Verify Purity cond_check->purity_check pressure Low H₂ Pressure? cond_check->pressure temp Incorrect Temp? cond_check->temp stirring Poor Agitation? cond_check->stirring substrate_purity Substrate Impure? purity_check->substrate_purity solvent_purity Solvent Contaminated? purity_check->solvent_purity sol_purify_sub Purify 3-Methylquinoline (Distillation/Alumina) cat_poison->sol_purify_sub sol_fresh_cat Use Fresh Catalyst cat_activity->sol_fresh_cat sol_inc_load Increase Catalyst Loading cat_loading->sol_inc_load sol_inc_press Increase H₂ Pressure (e.g., 50-100 psi) pressure->sol_inc_press sol_adj_temp Gently Heat (40-60 °C) temp->sol_adj_temp sol_vigorous_stir Increase Stir Rate stirring->sol_vigorous_stir substrate_purity->sol_purify_sub sol_fresh_solv Use Anhydrous/Pure Solvent solvent_purity->sol_fresh_solv

Caption: A decision-making workflow for troubleshooting low yields.

Problem 2: Formation of Side Products (Over-reduction)

Q: My reaction is producing the desired product, but I'm also seeing a significant amount of what I believe is 3-methyldecahydroquinoline (from benzene ring reduction). How can I improve selectivity?

A: Over-reduction is a classic selectivity problem in quinoline hydrogenation. The energy barrier to reducing the benzene ring is higher than that for the pyridine ring, but aggressive conditions can overcome it.

  • Causality & Explanation: Different catalysts have varying activities. Platinum oxide (PtO₂), for instance, is a much more aggressive hydrogenation catalyst than palladium on carbon (Pd/C) and is more likely to reduce aromatic systems. Similarly, high temperatures and pressures increase the chemical potential of the system, enabling the more difficult benzene ring reduction to occur.

  • Optimization Strategies:

    • Catalyst Choice: This is the most critical factor.

      • Palladium on Carbon (Pd/C): This is the preferred catalyst for selective hydrogenation of the N-heterocyclic ring. It generally provides excellent selectivity under mild conditions.[4]

      • Avoid Platinum: Do not use PtO₂ or Platinum on carbon unless you specifically want to achieve full reduction.

      • Raney Nickel: Can be used, but often requires higher temperatures and can be less selective than Pd/C.

    • Control Reaction Temperature: Keep the reaction at or near room temperature (20-25 °C). Avoid excessive heating, as this is the primary driver of over-reduction once the initial, more facile hydrogenation is complete.

    • Moderate Hydrogen Pressure: While high pressure can speed up the reaction, it can also decrease selectivity. Operate in the lowest pressure range that gives a reasonable reaction rate (e.g., 1-4 atm or 15-60 psi).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the 3-methylquinoline is consumed to prevent the product from undergoing further reduction.

Data Summary: Catalytic Systems for Tetrahydroquinoline Synthesis

The following table summarizes various conditions reported in the literature for the synthesis of tetrahydroquinolines, providing a starting point for your optimization.

Catalyst SystemSubstrate TypeConditions (Temp, Pressure, Solvent)Key OutcomeReference
10% Pd/C1,2-dihydro-2,2,4-trimethylquinoline60 °C, H₂ atmosphere, EthanolHigh yield (89%) of the tetrahydroquinoline[4]
Nanoporous Gold (AuNPore)Quinoline derivativesRT, Organosilane/H₂O, DioxaneHighly efficient and regioselective[3]
B(C₆F₅)₃ (metal-free)Substituted N-heteroaromatics80 °C, Hydrosilane, TolueneGood yields via 1,4-dihydroquinoline intermediate[3]
Chiral Phosphoric Acid2-AminoenonesVisible light, RT, Hantzsch ester, CH₂Cl₂Enantioselective synthesis of 2-substituted THQs[3]
Iridium ComplexN-methylanilines + 1,3-propanediol110 °C, TolueneDirect cyclization with water as byproduct[3]

Standard Operating Protocol: Synthesis of this compound

This protocol describes a standard lab-scale synthesis via catalytic hydrogenation.

Safety First: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric when dry and mixed with solvent; never allow it to dry in the open air after use.

Reagents & Equipment:
  • 3-Methylquinoline (purified by distillation if necessary)

  • Palladium on Carbon (10% Pd/C, 50% wet with water)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or lecture bottle with regulator)

  • Parr shaker or a two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and a vacuum/inert gas manifold

  • Celite™ (diatomaceous earth) for filtration

Procedure:
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline (e.g., 2.0 g, 14.0 mmol).

    • Dissolve the starting material in ethanol (40 mL).

    • Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 0.20 g, 10 wt%). Note: The catalyst is often sold wet with water. Account for this when weighing.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask to remove air: apply a vacuum for 1-2 minutes, then backfill with nitrogen. Repeat this cycle three times.

    • Finally, apply a vacuum and backfill the flask with hydrogen gas from a balloon or a regulated source.

    • Begin vigorous stirring. For a balloon setup, the balloon will gradually deflate as the hydrogen is consumed. The reaction can be monitored by TLC (stain with KMnO₄) or GC-MS.

    • The reaction is typically complete in 4-12 hours at room temperature and atmospheric pressure.

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), carefully purge the flask with nitrogen to remove all hydrogen gas.

    • Prepare a small plug of Celite™ in a Büchner or Hirsch funnel. Wet the pad with ethanol.

    • Carefully filter the reaction mixture through the Celite™ pad to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to run dry. Wash the cake with small portions of ethanol (2 x 10 mL). Quench the wet filter cake with plenty of water before disposal.

    • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow oil.

General Reaction Scheme

Caption: Catalytic hydrogenation of 3-methylquinoline.

References

Technical Support Center: Strategies for Improving the Solubility of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the solubility of this compound. This guide offers a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting protocols to empower your experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement strategies, it is crucial to understand the inherent physicochemical properties of this compound. While experimental data for this specific molecule is limited, we can infer its characteristics based on its structure and data from related compounds.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Weight147.22 g/mol --INVALID-LINK--[1]
pKa (Strongest Basic)~9.66--INVALID-LINK--[2]
cLogP (Octanol-Water Partition Coefficient)1.56–3.02--INVALID-LINK--[3]
Aqueous SolubilityPoorly soluble (estimated)Inferred from structure and related compounds

Note: These values are predictions and should be experimentally verified for precise applications.

The basic nitrogen in the tetrahydroquinoline ring suggests that the compound's solubility will be highly pH-dependent. The positive cLogP value indicates a degree of lipophilicity, which can contribute to low aqueous solubility.

Troubleshooting and FAQs: Solubility Enhancement Strategies

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

I. Initial Solubility Assessment

Question: My sample of this compound is not dissolving in my aqueous buffer. What is the first step?

Answer: The initial step is to systematically determine the baseline solubility of your compound. A common and reliable method is the shake-flask method . This will provide a quantitative measure of its intrinsic solubility and help you select the most appropriate enhancement strategy.

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

II. pH Adjustment

Question: Since this compound is a basic compound, can I improve its solubility by changing the pH?

Answer: Yes, pH adjustment is often the most effective and straightforward strategy for ionizable compounds like this one. As a weak base, its solubility will increase significantly in acidic conditions due to the formation of a more soluble protonated salt.

Causality: The secondary amine in the tetrahydroquinoline ring has a predicted pKa of around 9.66.[2] At a pH below its pKa, the amine group will be protonated, forming a positively charged species that is more readily solvated by polar solvents like water.

IssueProbable CauseRecommended Solution
Compound precipitates when I add my acidic stock to a neutral buffer.The local pH at the point of addition is not low enough to maintain solubility.Prepare a stock solution of the compound in a dilute acid (e.g., 0.1 M HCl). Alternatively, acidify the buffer before adding the compound.
The solubility is still low even at acidic pH.The intrinsic solubility of the salt form may be limited, or the counter-ion is affecting solubility.Try different acids to form different salts (e.g., hydrochloride, sulfate, citrate). Consider combining pH adjustment with another technique like co-solvency.
I am concerned about the effect of low pH on my experiment.Many biological assays are sensitive to pH changes.Prepare a concentrated stock in an acidic solution and then dilute it into your final assay medium, ensuring the final pH is within the acceptable range for your experiment. Use a buffer with sufficient capacity to maintain the desired pH.
III. Co-solvency

Question: I need to dissolve this compound in a mixed solvent system. How do I choose the right co-solvent?

Answer: Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a poorly soluble compound. The choice of co-solvent depends on the polarity of your compound and the requirements of your experiment. For a moderately lipophilic compound like this compound, common co-solvents can be very effective.

Mechanism: Co-solvents work by reducing the polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.

Co-solventPropertiesTypical Concentration Range
EthanolBiocompatible, volatile1-20% (v/v)
Propylene GlycolLess volatile than ethanol, good solubilizing power5-40% (v/v)
Polyethylene Glycol (PEG 300/400)Low toxicity, good for parenteral formulations10-50% (v/v)
Dimethyl Sulfoxide (DMSO)Excellent solubilizing power, but can have biological effects<1% for most cell-based assays

graph TD
A[Start: Select co-solvents] --> B{Prepare a range of co-solvent concentrations};
B --> C{Add excess compound to each mixture};
C --> D{Equilibrate and separate};
D --> E{Analyze supernatant};
E --> F[End: Determine optimal co-solvent concentration];

subgraph "Step 1: Preparation"
    A
    B
end

subgraph "Step 2: Solubility Measurement"
    C
    D
    E
end

subgraph "Step 3: Analysis"
    F
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

Figure 2: Workflow for Co-solvent Optimization.

Detailed Steps:

  • Co-solvent Selection: Choose one or more co-solvents based on the properties listed in the table above and the constraints of your experimental system.

  • Concentration Gradient: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described earlier.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

IV. Salt Formation

Question: Can I prepare a solid salt of this compound to improve its handling and solubility?

Answer: Yes, forming a salt is a highly effective strategy for basic compounds.[4][5][6][7] By reacting the free base with an acid, you can create a crystalline salt that often has superior solubility and dissolution properties.

  • Solvent Selection: Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in isopropanol, or a solution of citric acid) to the solution of the free base.

  • Crystallization: The salt will often precipitate out of the solution. If not, crystallization can be induced by cooling, adding an anti-solvent, or by slow evaporation of the solvent.

  • Isolation and Drying: Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Other Advanced Techniques

Question: What other methods can I consider if pH adjustment, co-solvency, and salt formation are not sufficient or suitable for my application?

Answer: Several advanced techniques can be employed for significant solubility enhancement.

  • Cyclodextrin Complexation: This involves encapsulating the drug molecule within a cyclodextrin host molecule. This can improve the solubility and stability of the compound.

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can be achieved through techniques like solvent evaporation or melt extrusion.

  • Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[8][9][10][11][] This can be achieved through jet milling or other milling techniques.

These methods often require specialized equipment and formulation expertise.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Methyl-1,2,3,4-tetrahydroquinoline and Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The strategic placement of substituents on the THQ ring system can profoundly influence its pharmacological profile, making it a versatile template for drug discovery. This guide provides a comparative analysis of the bioactivity of 3-Methyl-1,2,3,4-tetrahydroquinoline and other representative THQ derivatives, focusing on their performance in anticancer, antioxidant, antimicrobial, and neuroprotective bioassays. While direct comparative data for this compound is limited in the current literature, this guide synthesizes available data to provide a valuable resource for researchers in the field.

The Tetrahydroquinoline Scaffold: A Hub of Biological Activity

The partially saturated heterocyclic ring system of THQ endows it with a three-dimensional structure that can favorably interact with various biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the aromatic portion can engage in π-stacking and hydrophobic interactions. These features contribute to the diverse bioactivities observed in THQ derivatives.[2][3][4]

Comparative Bioactivity Analysis

This section delves into the performance of THQ derivatives in key bioassays, drawing comparisons where data is available. It is important to note that the presented data is compiled from various studies and may not represent direct head-to-head comparisons.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation.[2][3][5]

A study on substituted 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the fully aromatic quinoline derivatives generally displayed a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines compared to their partially saturated tetrahydroquinoline counterparts.[2] However, a specific 4-acetamido-2-methyl-THQ derivative (compound 18 in the study) showed selective cytotoxicity against cervical epithelial carcinoma (HeLa) with an IC50 value of 13.15 μM.[2] This highlights that while the saturated core may lead to reduced activity in some cases, appropriate substitution can still yield potent and selective anticancer agents.

Another study reported that tetrahydroquinolinone derivatives exhibited potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines.[5] For instance, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) showed an IC50 of approximately 13 µM against HCT-116 cells.[5]

Table 1: Comparative Anticancer Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-acetamido-2-methyl-THQ (cpd 18)HeLa13.15[2]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116~13[5]
Tetrahydroquinoline derivative 2MCF-750[6]
Tetrahydroquinoline derivative 2MDA-MB-23125[6]
Pyrazolo quinoline derivative (15)MCF-7< 100[2]
Pyrazolo quinoline derivative (15)HepG2< 100[2]
Pyrazolo quinoline derivative (15)A549< 100[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with THQ derivatives A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate (3-4 hours) C->D E Solubilize formazan crystals D->E Formation of formazan F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G Data analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antioxidant Activity

The antioxidant properties of tetrahydroquinoline derivatives are often attributed to the ability of the nitrogen atom in the heterocyclic ring to donate a hydrogen atom and stabilize free radicals.[4]

Studies have shown that the presence of certain substituents, such as methyl groups, on the quinoline ring can play a significant role in the antioxidant activity of the compounds.[4] While specific IC50 values for this compound in standard antioxidant assays like DPPH are not readily found in comparative studies, the general consensus is that the THQ scaffold is a promising starting point for the development of novel antioxidants.[4][8]

One study on new synthetic quinoline derivatives found that their antioxidant potential against the ABTS radical was notable, with some derivatives showing better EC50 values than the ascorbic acid reference.[8]

Table 2: Antioxidant Activity of Representative Compounds

Compound/DerivativeAssayIC50/EC50 (µg/mL)Reference
Novel THQ derivativesABTS< 10[8]
Ascorbic Acid (reference)ABTS35[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

    • Reaction Mixture: In a 96-well plate or cuvettes, mix the tetrahydroquinoline derivative solution (at various concentrations) with the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[9]

DPPH_Assay_Principle DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant-H Antioxidant THQ-H Antioxidant_rad THQ• Antioxidant->Antioxidant_rad - H•

Caption: Principle of the DPPH radical scavenging assay.

Antimicrobial Activity

The tetrahydroquinoline scaffold has been explored for the development of new antimicrobial agents. The mechanism of action can vary, with some derivatives targeting bacterial DNA, while others disrupt the cell membrane.[10]

A study on 2-alkyl(tetrahydroquinolin-4-yl) formamides showed significant activity against Pseudomonas aeruginosa, with some derivatives exhibiting very low MIC values (e.g., 0.003 µg/mL for (6-fluoro-2-pentyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamide).[10] Another study on tricyclic quinolone antibacterial agents, which are structurally related to THQs, demonstrated that stereochemistry plays a crucial role in antibacterial activity, with the S-isomer being much more active than the R-isomer.[11]

Although specific data for this compound is scarce, these findings suggest that the THQ scaffold is a viable starting point for the development of new antibacterial agents.

Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(6-fluoro-2-pentyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamideP. aeruginosa0.003[10]
N-(6-nitro-2-penthyl-1,2,3,4-(tetrahydro)quinolin-4-il) formamideP. aeruginosa0.025[10]
N-(6-Chloro-2-etil-1,2,3,4-(tetrahydro)quinolin-4-il) formamideP. aeruginosa0.025[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilutions: Prepare serial two-fold dilutions of the tetrahydroquinoline derivatives in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination A Serial dilutions of THQ derivative B Inoculate with microbial suspension A->B C Incubate (18-24h) B->C D Observe for visible growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[12][13][14] Their mechanisms of action are often multifactorial, involving antioxidant effects and modulation of specific signaling pathways.

For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[12] While this is a more complexly substituted derivative, it underscores the potential of the THQ scaffold in neuroprotection.

It is worth noting that much of the research in this area has focused on tetrahydroisoquinoline (THIQ) derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to have neuroprotective effects.[13][14][15] Although THIQ and THQ are structural isomers, their biological activities can differ significantly.

Structure-Activity Relationship (SAR) Insights

  • Aromaticity: In some anticancer assays, the fully aromatic quinoline scaffold appears to be more potent than the partially saturated tetrahydroquinoline core.[2]

  • Substitution Pattern: The position and nature of substituents are critical for all tested bioactivities. For example, in some anticancer studies, specific substitutions on the THQ ring led to selective cytotoxicity.[2] In antimicrobial assays, halogen and alkyl substitutions have been shown to enhance activity.[10]

  • Stereochemistry: As demonstrated in related quinolone structures, the stereochemistry of chiral centers within the THQ scaffold can have a profound impact on biological activity.[11]

  • Lipophilicity: A correlation between lipophilicity and cytotoxic effects has been observed, with more lipophilic quinoline derivatives showing better IC50 values in certain cancer cell lines.[16]

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold represents a versatile and promising platform for the discovery of new bioactive compounds. While this guide has synthesized available data on the anticancer, antioxidant, antimicrobial, and neuroprotective activities of various THQ derivatives, there is a clear need for more direct comparative studies. Specifically, the systematic evaluation of simple alkyl-substituted THQs, including this compound, across a panel of standardized bioassays would provide invaluable data for elucidating more precise structure-activity relationships. Such studies would greatly aid in the rational design of more potent and selective THQ-based therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antiarrhythmic, antimalarial, and antiviral properties.[1] The introduction of a methyl group at the 3-position creates a chiral center, making the enantioselective synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline a topic of significant interest for the development of novel therapeutics. This guide provides a comparative analysis of key synthetic methodologies for this target molecule, offering insights into their mechanisms, experimental protocols, and relative advantages to aid researchers in selecting the most suitable approach for their specific needs.

Catalytic Hydrogenation of 3-Methylquinoline

Catalytic hydrogenation of the corresponding aromatic precursor, 3-methylquinoline, represents the most direct route to this compound. This method involves the reduction of the pyridine ring of the quinoline system, typically using hydrogen gas in the presence of a metal catalyst.

Mechanism

The reaction proceeds via the adsorption of both hydrogen and the 3-methylquinoline substrate onto the surface of the catalyst.[2] The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the less aromatic pyridine ring, leading to the desired tetrahydroquinoline. The selectivity for the reduction of the nitrogen-containing ring over the benzene ring is generally high due to the electron-withdrawing nature of the nitrogen atom, which makes the heterocyclic ring more susceptible to hydrogenation.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

A typical procedure for the heterogeneous catalytic hydrogenation of 3-methylquinoline is as follows:

  • Catalyst Preparation: A reaction vessel is charged with 3-methylquinoline and a suitable solvent, such as ethanol or acetic acid. A heterogeneous catalyst, commonly 5% Palladium on carbon (Pd/C), is added to the mixture.[1]

  • Hydrogenation: The vessel is connected to a hydrogen source and purged to remove air. The reaction is then stirred under a hydrogen atmosphere (typically ranging from atmospheric pressure to several atmospheres) at a specific temperature (e.g., room temperature to 80 °C) until the theoretical amount of hydrogen is consumed.[3]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield this compound.

Asymmetric Hydrogenation

The synthesis of enantiomerically pure this compound can be achieved through asymmetric catalytic hydrogenation. This is typically accomplished using a chiral catalyst, often a transition metal complex (e.g., Iridium or Rhodium) with a chiral ligand.[4][5]

Experimental Protocol: Asymmetric Transfer Hydrogenation

An example of an asymmetric transfer hydrogenation is outlined below:

  • Catalyst Formation: In an inert atmosphere, a chiral catalyst is prepared by reacting a metal precursor (e.g., [Ir(cod)Cl]₂) with a chiral ligand in a suitable solvent.

  • Reaction Setup: 3-Methylquinoline and a hydrogen donor (e.g., Hantzsch ester or isopropanol) are added to the reaction vessel containing the chiral catalyst.[6]

  • Reaction Execution: The reaction mixture is heated to the desired temperature and stirred for a specified time.

  • Purification and Analysis: After the reaction is complete, the product is isolated and purified. The enantiomeric excess (ee) is determined using chiral HPLC or GC.

Catalytic Hydrogenation of 3-Methylquinoline cluster_0 Heterogeneous Hydrogenation cluster_1 Asymmetric Hydrogenation 3-Methylquinoline_het 3-Methylquinoline THQ_het Racemic 3-Methyl-1,2,3,4- tetrahydroquinoline 3-Methylquinoline_het->THQ_het Hydrogenation H2_PdC H₂ / Pd/C 3-Methylquinoline_asym 3-Methylquinoline THQ_asym Enantiomerically Enriched This compound 3-Methylquinoline_asym->THQ_asym Asymmetric Hydrogenation Chiral_Catalyst Chiral Ir or Rh Catalyst + H₂ or H-donor

Caption: General schemes for heterogeneous and asymmetric hydrogenation of 3-methylquinoline.

Domino Reduction-Reductive Amination

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules in a single operation without isolating intermediates.[1] A domino reduction-reductive amination strategy can be employed for the synthesis of substituted tetrahydroquinolines.

Mechanism

This method typically starts with a 2-nitroaryl ketone or aldehyde. The reaction is initiated by the catalytic reduction of the nitro group to an aniline. This is immediately followed by an intramolecular condensation between the newly formed amine and the carbonyl group to form a cyclic imine. The imine is then further reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product.[1]

Experimental Protocol: Domino Synthesis

A representative protocol for this domino reaction is as follows:

  • Reaction Setup: A solution of the 2-nitroaryl precursor (e.g., 1-(2-nitrophenyl)propan-2-one) in a suitable solvent like ethanol is placed in a hydrogenation vessel. A catalyst, such as 5% Pd/C, is added.[1]

  • Hydrogenation: The mixture is subjected to hydrogenation, similar to the direct hydrogenation of 3-methylquinoline. The reaction is monitored for the uptake of hydrogen.

  • Work-up and Purification: Once the reaction is complete, the catalyst is filtered off, the solvent is evaporated, and the resulting this compound is purified.

Domino Reduction-Reductive Amination Start 1-(2-nitrophenyl)propan-2-one Aniline Intermediate Aniline Start->Aniline Nitro Reduction (H₂, Pd/C) Imine Cyclic Imine Aniline->Imine Intramolecular Condensation Product 3-Methyl-1,2,3,4- tetrahydroquinoline Imine->Product Imine Reduction (H₂, Pd/C)

Caption: Reaction pathway for the domino synthesis of this compound.

Asymmetric Aza-Michael Reaction Approach

For the synthesis of highly functionalized and enantiomerically pure tetrahydroquinolines, the aza-Michael reaction has emerged as a powerful tool.[7][8] This strategy involves the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound to set the stereochemistry, followed by cyclization and subsequent transformations.

Mechanism

The key step is the enantioselective addition of a substituted aniline to an α,β-unsaturated ester or ketone, catalyzed by a chiral catalyst. This establishes the chiral center at the 3-position. The resulting adduct can then be cyclized, typically through reduction of a nitro group on the aniline and subsequent intramolecular amination, to form the tetrahydroquinoline ring.

Experimental Protocol: Aza-Michael followed by Cyclization

A multi-step synthesis involving an aza-Michael reaction might proceed as follows:

  • Aza-Michael Addition: An aniline derivative is reacted with an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst (e.g., a chiral palladium complex) to induce asymmetry.[8]

  • Purification: The product of the aza-Michael addition is isolated and purified.

  • Cyclization: The adduct is then subjected to conditions that facilitate the formation of the tetrahydroquinoline ring, which may involve reduction of a nitro group followed by intramolecular cyclization.

Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents/CatalystsYieldEnantioselectivity (ee)AdvantagesDisadvantages
Catalytic Hydrogenation 3-MethylquinolineH₂, Pd/C, PtO₂[3]HighN/A (racemic)Direct, high yielding, atom economical.Requires pre-existing quinoline, harsh conditions for some catalysts.
Asymmetric Hydrogenation 3-MethylquinolineChiral Ir or Rh complexes, H₂ or transfer hydrogenation reagents[6]Good to HighUp to >98%[4]Direct access to enantiopure product.Requires expensive chiral catalysts and ligands, optimization can be challenging.
Domino Reduction-Reductive Amination 2-Nitroaryl ketones/aldehydesH₂, Pd/C[1]High (93-98%)[1]N/A (racemic)High efficiency (one-pot), readily available starting materials.Limited to racemic products unless a chiral reduction method is employed.
Asymmetric Aza-Michael Reaction Substituted anilines and α,β-unsaturated carbonylsChiral Pd catalysts[8]Moderate to GoodHigh (up to 85% before optimization)[7]Allows for the introduction of diverse functionality, high enantioselectivity.Multi-step process, may require more complex starting materials.

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the research. For large-scale production of the racemic compound, catalytic hydrogenation of 3-methylquinoline or a domino reduction-reductive amination approach are highly efficient. When enantiopurity is critical, as is often the case in drug development, asymmetric hydrogenation provides the most direct route to the desired enantiomer with high enantiomeric excess. The asymmetric aza-Michael reaction offers a more flexible, albeit longer, route that allows for the construction of more complex and functionalized tetrahydroquinoline derivatives. Each method presents a unique set of advantages and challenges, and a thorough understanding of these is essential for the successful synthesis of this important heterocyclic compound.

References

A Comparative Guide to Validating Analytical Methods for 3-Methyl-1,2,3,4-tetrahydroquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification and identification of 3-Methyl-1,2,3,4-tetrahydroquinoline. As a crucial moiety in medicinal chemistry and a potential impurity or metabolite in pharmaceutical development, ensuring the accuracy and reliability of its analytical determination is paramount.[1][2] This document moves beyond a simple recitation of protocols to explain the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Analytical Landscape: Selecting the Right Tool for the Job

The choice of an analytical technique for this compound hinges on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the test (e.g., impurity profiling, content uniformity, or pharmacokinetic studies). The primary candidates for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common starting point, offering robust separation based on hydrophobicity.[6][7] Detection is typically achieved with a UV or Photodiode Array (PDA) detector, which provides good sensitivity for aromatic compounds. For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled selectivity and sensitivity.[8]

  • Gas Chromatography (GC): GC is highly effective for volatile and semi-volatile compounds. While this compound has a boiling point that may allow for direct GC analysis, its polarity might lead to peak tailing. Derivatization can sometimes be employed to improve chromatographic behavior.[9] The true power of GC in this context is its coupling with a Mass Spectrometer (GC-MS), which offers excellent separation efficiency and definitive compound identification based on fragmentation patterns.[10]

Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique.

MethodSelection start Define Analytical Target Profile (ATP) matrix Sample Matrix Complexity (e.g., API, formulation, biological fluid) start->matrix sensitivity Required Sensitivity? (e.g., % level, ppm, ppb) matrix->sensitivity volatility Analyte Volatility & Thermal Stability sensitivity->volatility decision_gc Is analyte volatile & thermally stable? volatility->decision_gc decision_hplc Is analyte non-volatile or thermally liable? decision_gc->decision_hplc No gc_ms GC or GC-MS decision_gc->gc_ms Yes hplc_uv HPLC-UV/PDA decision_hplc->hplc_uv Yes decision_ms Is high specificity/ sensitivity required? decision_ms->gc_ms Yes, for GC decision_ms->hplc_uv No lc_ms LC-MS or LC-MS/MS decision_ms->lc_ms Yes, for HPLC gc_ms->decision_ms hplc_uv->decision_ms

Caption: Decision workflow for selecting an analytical method.

Head-to-Head Comparison of Analytical Methods

The performance of each method must be evaluated against a set of core validation parameters. The choice of method involves a trade-off between sensitivity, cost, and complexity.

Parameter HPLC-UV/PDA GC-MS LC-MS/MS Rationale & Justification
Specificity GoodVery GoodExcellentUV detection relies on chromophores and can be susceptible to interference from structurally similar compounds. MS provides structural information via mass-to-charge ratio and fragmentation, offering superior specificity.[11] LC-MS/MS is the gold standard, using precursor-product ion transitions for near-absolute specificity.[8]
Sensitivity (LOQ) ~µg/mL (ppm)~ng/mL (ppb)~pg/mL to ng/mL (ppt to ppb)Sensitivity is detector-dependent. Modern MS detectors are orders of magnitude more sensitive than UV detectors, making them ideal for trace impurity analysis or bioanalysis.[8]
Precision (%RSD) Excellent (typically <2%)Excellent (typically <2%)Excellent (typically <5-15%)All techniques can achieve high precision with proper system control and standardized procedures. Acceptance criteria are often tighter for assays than for trace analysis.[12]
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Very Good (90-110%)Accuracy is established using reference standards. While all methods are highly accurate, biological matrices in LC-MS/MS can sometimes introduce variability (matrix effects).[3]
Linearity (r²) Excellent (>0.999)Excellent (>0.995)Excellent (>0.99)All methods demonstrate a linear relationship between signal and concentration over a defined range.[4] The dynamic range can be wider in HPLC-UV compared to some MS techniques.
Robustness HighModerateModerateHPLC methods are generally very robust. GC methods can be sensitive to inlet conditions and column activity. MS methods are sensitive to matrix effects and ion source cleanliness.
Sample Throughput HighModerateModerate to HighModern UHPLC systems offer very fast run times. GC run times can be longer. Sample preparation for LC-MS/MS can be more complex, but modern autosamplers enable high throughput.
Cost & Complexity LowMediumHighHPLC-UV systems are relatively inexpensive and straightforward to operate. GC-MS and especially LC-MS/MS systems represent a significant capital investment and require specialized expertise for operation and maintenance.

A Framework for Method Validation: A Detailed HPLC-UV Protocol

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13] The following protocol outlines the validation of a reversed-phase HPLC-UV method for the assay of this compound, adhering to ICH Q2(R2) guidelines.[5][14][15]

Analytical Target Profile (ATP)

The procedure must be able to accurately and precisely quantify this compound in a drug substance with a target concentration of 1.0 mg/mL, discriminating it from potential impurities and degradation products.

Experimental Protocol: HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Workflow

The validation process is a systematic journey from planning to reporting, ensuring all performance characteristics are rigorously tested.

ValidationWorkflow protocol 1. Define Validation Protocol & Acceptance Criteria specificity 2. Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity 3. Linearity & Range specificity->linearity accuracy 4. Accuracy (% Recovery) linearity->accuracy precision 5. Precision (Repeatability & Intermediate) accuracy->precision limits 6. LOD & LOQ precision->limits robustness 7. Robustness limits->robustness report 8. Compile Validation Report robustness->report

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Procedures

1. Specificity:

  • Objective: To demonstrate that the signal is unequivocally from this compound.

  • Procedure:

    • Analyze a diluent blank and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2.0).

    • Use a PDA detector to assess peak purity across the analyte peak in all samples.

2. Linearity:

  • Objective: To verify that the instrument response is directly proportional to the analyte concentration across a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions from a stock solution, typically covering 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each concentration level (for a total of nine determinations).[3]

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample (at 100% concentration) on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12]

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure (based on Signal-to-Noise ratio):

    • Prepare and inject solutions of decreasing concentration.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: For LOQ, the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).

6. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in parameters.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a system suitability solution and a standard sample under each condition.

  • Acceptance Criteria: System suitability parameters must pass, and the results should not deviate significantly from the nominal method results.

7. System Suitability:

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Before each validation run, inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • %RSD for peak area and retention time of replicate injections ≤ 2.0%.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1,2,3,4-tetrahydroquinoline (3-Me-THQ) scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture, arising from the chiral center at the C3 position and the puckered saturated heterocyclic ring, provides a versatile framework for the design of novel therapeutic agents. This guide offers a comprehensive comparison of 3-Me-THQ analogs, delving into their structure-activity relationships (SAR) across various biological targets. We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for key synthetic and biological evaluation methods.

The Significance of the this compound Scaffold

The introduction of a methyl group at the C3 position of the tetrahydroquinoline core has profound implications for its pharmacological profile. This substitution introduces a chiral center, allowing for stereospecific interactions with biological targets. Furthermore, the methyl group can influence the conformation of the tetrahydroquinoline ring, which in turn affects the spatial orientation of other substituents and their engagement with receptor binding pockets. The strategic placement of this small alkyl group can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 3-Me-THQ analogs can be finely tuned by strategic modifications at several key positions: the nitrogen atom (N1), the aromatic ring (C5, C6, C7, and C8), and the C4 position. This section provides a comparative analysis of these modifications and their impact on various biological activities.

N1-Substitution: Modulating Potency and Selectivity

The secondary amine at the N1 position is a critical handle for chemical modification. N-substitution allows for the introduction of a wide array of functional groups that can profoundly influence the compound's physicochemical properties and target engagement.

A series of N-substituted 3-methyl-tetrahydroisoquinoline analogs (a close structural isomer) have been shown to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis.[1] These studies provide valuable insights that can be extrapolated to the 3-Me-THQ scaffold.

dot

Caption: Key modification sites on the 3-Me-THQ scaffold.

Aromatic Ring Substitution: Fine-Tuning Electronic and Steric Properties

Modification of the benzene ring of the 3-Me-THQ scaffold allows for the systematic variation of electronic and steric properties, which can significantly impact target binding and pharmacokinetic profiles.

A study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines revealed their potential as antifungal agents.[2] The variation of substituents on the 4-aryl group provided key insights into the SAR for this activity.

Table 1: Comparative Antifungal Activity of 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinoline Analogs [2]

Compound4-Aryl SubstituentAntifungal Activity (MIC in µg/mL)
5a Phenyl>100
5b 4-Methylphenyl50
5c 4-Methoxyphenyl25
5d 4-Chlorophenyl12.5
5e 4-Fluorophenyl25
5f 4-Nitrophenyl6.25
6a Phenyl (N-debenzylated)>100
6d 4-Chlorophenyl (N-debenzylated)25

Note: Lower MIC values indicate higher antifungal activity.

The data clearly indicates that electron-withdrawing groups on the 4-aryl substituent, such as nitro and chloro groups, enhance the antifungal activity. This suggests that the electronic properties of the C4-aryl ring play a crucial role in the interaction with the fungal target. The N-benzylated analogs (series 5) generally showed better activity than their N-debenzylated counterparts (series 6), highlighting the importance of a bulky hydrophobic group at the N1 position for this specific activity.

C4-Substitution: Exploring Steric and Conformational Effects

Substitution at the C4 position of the 3-Me-THQ ring introduces an additional stereocenter and can significantly influence the conformation of the heterocyclic ring. This, in turn, dictates the spatial arrangement of other substituents and their interaction with the target protein.

The aforementioned study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines demonstrates the impact of C4-substitution on antifungal activity.[2] The nature of the aryl group at this position is a key determinant of potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines

The synthesis of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines can be achieved via a two-step process involving a three-component cationic imino Diels-Alder cycloaddition followed by catalytic hydrogenation for debenzylation.[2]

Step 1: Synthesis of N-Benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines

  • To a solution of the appropriate aniline (1 mmol) and aromatic aldehyde (1 mmol) in dry acetonitrile (10 mL), add crotonaldehyde (1.2 mmol).

  • Add boron trifluoride etherate (BF₃·OEt₂) (1 mmol) to the mixture.

  • Reflux the reaction mixture at 70°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline.

dot

Caption: Workflow for the synthesis of N-benzyl-4-aryl-3-methyl-THQs.

Step 2: N-Debenzylation to Yield 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines

  • Dissolve the N-benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline (1 mmol) in a mixture of methanol and dichloromethane (3:1, 10 mL).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 14-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the N-debenzylated 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline. Further purification can be performed by column chromatography if necessary.

Antifungal Activity Assay

The antifungal activity of the synthesized compounds can be evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare a serial two-fold dilution of each compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Prepare a fungal inoculum of the desired strain (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to approximately 1-5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Perspectives

The this compound scaffold is a promising framework for the development of novel therapeutic agents with a diverse range of biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N1, C4, and aromatic ring positions can significantly impact potency and selectivity. The antifungal activity of 4-aryl substituted analogs, in particular, showcases the potential of this scaffold in addressing infectious diseases.

Future research in this area should focus on expanding the structural diversity of 3-Me-THQ analogs through the exploration of a wider range of substituents at all available positions. Systematic SAR studies targeting other important biological targets, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, are warranted. Furthermore, the development of stereoselective synthetic methods to access enantiomerically pure 3-Me-THQ analogs will be crucial for elucidating the stereochemical requirements for optimal target engagement and for advancing these promising compounds into preclinical and clinical development.

References

A Comparative Guide to the Neuroprotective Efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine with promising neuroprotective properties. To provide a clear benchmark, its performance is compared against Riluzole, an established neuroprotective drug.

Introduction: The Neuroprotective Promise of 1-MeTIQ

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its potential to protect neurons from degeneration.[1] Unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), 1-MeTIQ exhibits robust neuroprotective effects, making it a compelling candidate for therapeutic development in the context of neurodegenerative diseases such as Parkinson's disease.[2][3] This guide will dissect the experimental evidence supporting its efficacy, detailing the methodologies used to assess its activity in both cellular and animal models.

Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

The neuroprotective capacity of 1-MeTIQ stems from a multifaceted mechanism of action that addresses several key pathological processes in neurodegeneration.

  • Monoamine Oxidase (MAO) Inhibition : 1-MeTIQ acts as a reversible inhibitor of both MAO-A and MAO-B.[4][5] By inhibiting these enzymes, it reduces the oxidative deamination of dopamine, a process that generates harmful reactive oxygen species (ROS) and contributes to oxidative stress in dopaminergic neurons.[3]

  • Free Radical Scavenging : Beyond its MAO-inhibitory effects, 1-MeTIQ possesses intrinsic antioxidant properties, allowing it to directly scavenge free radicals.[2][6] This dual action of preventing the formation and promoting the neutralization of ROS provides a powerful defense against oxidative damage.

  • NMDA Receptor Antagonism : 1-MeTIQ functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][7] By blocking excessive glutamatergic signaling, it mitigates excitotoxicity, a major contributor to neuronal death in various neurological disorders.[2][8]

In contrast, Riluzole , a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), primarily acts by inhibiting glutamate release and blocking postsynaptic NMDA receptors.[8][9] While there is some overlap in their mechanisms, 1-MeTIQ's additional MAO-inhibitory and direct antioxidant activities suggest a broader spectrum of neuroprotective action.

Diagram of 1-MeTIQ's Neuroprotective Mechanisms

1-MeTIQ Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cellular_stress Cellular Environment Dopamine Dopamine MAO MAO Dopamine->MAO Metabolism ROS_formation ROS Formation MAO->ROS_formation 1-MeTIQ_MAO 1-MeTIQ 1-MeTIQ_MAO->MAO Inhibits Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity 1-MeTIQ_NMDA 1-MeTIQ 1-MeTIQ_NMDA->NMDA_Receptor Blocks Free_Radicals Free Radicals Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress 1-MeTIQ_Scavenger 1-MeTIQ 1-MeTIQ_Scavenger->Free_Radicals Scavenges

Caption: Multi-target neuroprotective mechanism of 1-MeTIQ.

In Vitro Efficacy: Protecting Neurons in a Dish

Cell-based assays are the first line of investigation for assessing the neuroprotective potential of a compound. These models allow for the controlled study of cellular and molecular mechanisms in response to specific neurotoxic insults.

Experimental Models and Assays

A common in vitro model for neuroprotection studies involves the use of neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, or more physiologically relevant primary cortical neurons.[10][11] Neurotoxicity is induced by exposing these cells to stressors that mimic the pathological conditions of neurodegenerative diseases, including:

  • Oxidative Stress : Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10][12]

  • Excitotoxicity : Triggered by exposure to high concentrations of glutamate.[10]

  • Mitochondrial Dysfunction : Caused by toxins like rotenone or MPP+, which inhibit mitochondrial complex I.[7]

The protective effect of 1-MeTIQ is then quantified using assays that measure cell viability, such as the MTT assay or the LDH cytotoxicity assay .[10][13]

Quantitative Comparison of In Vitro Neuroprotection

The following table summarizes the comparative in vitro efficacy of 1-MeTIQ and Riluzole in protecting neuronal cells from various toxic insults.

CompoundCell ModelNeurotoxic InsultEffective ConcentrationKey FindingsReference
1-MeTIQ Primary cerebellar granule cellsGlutamate (100-250 µM)100-500 µMAlmost complete neuroprotection at 500 µM, comparable to 0.5 µM MK-801.[7][7]
1-MeTIQ Cultured rat mesencephalic neuronsMPP+, 6-OHDA, RotenoneNot specifiedExerted neuroprotective action against all tested toxins. The (R)-enantiomer was more potent.[7][7]
1-MeTIQ Primary hippocampal neuronsAmyloid-β (Aβ)500 µMPrevented Aβ-induced loss of synaptic proteins.[14][14]
Riluzole Cultured cortical neuronsAnoxia10 µMProtected neurons from anoxic damage.
Riluzole SH-SY5Y cellsHydrogen Peroxide (200 µM)1-10 µMCounteracted cell death and ROS increase.[5][5]

These data demonstrate that while both compounds are effective neuroprotectants in vitro, they exhibit different potencies depending on the specific neurotoxic challenge and cell model used.

Detailed Protocol: In Vitro Neuroprotection Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in SH-SY5Y cells.

Diagram of In Vitro Neuroprotection Assay Workflow

In Vitro Neuroprotection Assay Cell_Seeding 1. Seed SH-SY5Y cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Pre-treatment 3. Pre-treat with 1-MeTIQ or Riluzole Incubation1->Pre-treatment Incubation2 4. Incubate for 2h Pre-treatment->Incubation2 Neurotoxin_Addition 5. Add Glutamate to induce excitotoxicity Incubation2->Neurotoxin_Addition Incubation3 6. Incubate for 24h Neurotoxin_Addition->Incubation3 MTT_Addition 7. Add MTT solution to each well Incubation3->MTT_Addition Incubation4 8. Incubate for 4h MTT_Addition->Incubation4 Solubilization 9. Add solubilization buffer Incubation4->Solubilization Absorbance_Reading 10. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for MTT-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding : Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Compound Pre-treatment : Prepare stock solutions of 1-MeTIQ and Riluzole in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.

  • Induction of Neurotoxicity : Prepare a stock solution of glutamate in culture medium. Add the glutamate solution to the wells to achieve a final concentration that induces significant cell death (e.g., 5 mM). Include control wells with untreated cells and cells treated only with glutamate. Incubate the plate for 24 hours.[15]

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control. Compare the viability of cells pre-treated with the test compounds to the glutamate-only control to determine the neuroprotective effect.

In Vivo Efficacy: Assessing Neuroprotection in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context, considering factors such as bioavailability, metabolism, and effects on complex physiological systems.

Animal Models of Neurodegeneration

Rodent models are widely used to study the pathophysiology of neurodegenerative diseases and to test the efficacy of potential therapies. Common models for Parkinson's disease include:

  • 6-OHDA-lesioned Rat Model : Unilateral injection of 6-hydroxydopamine into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[9][12]

  • MPTP-treated Mouse Model : Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective destruction of dopaminergic neurons in the substantia nigra.[9][17]

  • Rotenone-induced Rat Model : Chronic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, recapitulates many features of Parkinson's disease, including nigrostriatal degeneration and the formation of Lewy body-like inclusions.[1]

Behavioral and Neurochemical Endpoints

The efficacy of neuroprotective agents in these models is assessed through a combination of behavioral tests and post-mortem neurochemical analysis.

  • Behavioral Tests :

    • Rotarod Test : Measures motor coordination and balance by assessing the time a rodent can remain on a rotating rod.[11][18]

    • Cylinder Test : Evaluates forelimb asymmetry, a common motor deficit in unilateral lesion models.

    • Open Field Test : Assesses general locomotor activity and exploratory behavior.

  • Neurochemical Analysis :

    • Dopamine and Metabolite Levels : Measurement of dopamine, DOPAC, and HVA levels in the striatum using high-performance liquid chromatography (HPLC) provides a direct measure of dopaminergic neuron integrity.[3]

    • Tyrosine Hydroxylase (TH) Immunohistochemistry : Staining for TH, the rate-limiting enzyme in dopamine synthesis, allows for the quantification of surviving dopaminergic neurons in the substantia nigra.

Quantitative Comparison of In Vivo Neuroprotection

The following table summarizes the in vivo neuroprotective efficacy of 1-MeTIQ in rodent models of Parkinson's disease.

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
1-MeTIQ 1BnTIQ-induced rat model of PD25 and 50 mg/kg, i.p.Completely antagonized the reduction in dopamine concentration in the striatum.[3][19][3][19]
1-MeTIQ 6-OHDA-lesioned rat modelMultiple administrations (dosage not specified)Completely inhibited the 6-OHDA-induced reduction in dopamine release in the striatum.[12][12]
1-MeTIQ Rotenone-induced rat modelNot specifiedProtected against rotenone-induced mortality and biochemical changes in the brain.[5][5]

These in vivo studies provide strong evidence for the neuroprotective effects of 1-MeTIQ in animal models of Parkinson's disease, demonstrating its ability to preserve dopaminergic neuron function and improve motor deficits.

Detailed Protocol: In Vivo Assessment of Motor Coordination using the Rotarod Test

This protocol describes the use of the rotarod test to evaluate motor coordination in an MPTP-induced mouse model of Parkinson's disease.

Diagram of In Vivo Neuroprotection Study Workflow

In Vivo Neuroprotection Study Acclimatization 1. Acclimatize mice to the housing facility Training 2. Train mice on the rotarod Acclimatization->Training MPTP_Administration 3. Administer MPTP to induce Parkinsonism Training->MPTP_Administration Treatment 4. Treat with 1-MeTIQ or vehicle MPTP_Administration->Treatment Rotarod_Testing 5. Perform rotarod test at specified time points Treatment->Rotarod_Testing Data_Collection 6. Record latency to fall Rotarod_Testing->Data_Collection Neurochemical_Analysis 7. Post-mortem neurochemical analysis Data_Collection->Neurochemical_Analysis

Caption: Workflow for an in vivo neuroprotection study.

Step-by-Step Methodology:

  • Animals and Acclimatization : Use adult male C57BL/6 mice. Acclimatize the animals to the housing facility for at least one week before the start of the experiment.

  • Rotarod Training :

    • Train the mice on the rotarod for three consecutive days before MPTP administration.

    • Each training session consists of three trials with a 15-minute inter-trial interval.

    • For each trial, place the mouse on the rod rotating at a constant speed (e.g., 5 RPM) for 60 seconds. If the mouse falls, place it back on the rod.[11]

  • Induction of Parkinsonism : Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) once daily for four consecutive days.

  • Compound Administration : Begin daily administration of 1-MeTIQ (e.g., 25 or 50 mg/kg, i.p.) or vehicle 30 minutes before each MPTP injection and continue for the duration of the study.

  • Rotarod Testing :

    • Perform the rotarod test on specified days after the last MPTP injection (e.g., days 1, 3, and 7).

    • The test consists of three trials with an accelerating rod speed (e.g., from 4 to 40 RPM over 300 seconds).[11]

    • Record the latency to fall for each mouse in each trial. The trial ends when the mouse falls off the rod or clings to it and makes a full rotation without attempting to walk.

  • Data Analysis : Calculate the average latency to fall for each group at each time point. Compare the performance of the 1-MeTIQ-treated group to the MPTP-only group to determine if the compound improves motor coordination.

  • Post-mortem Analysis : At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., HPLC for striatal dopamine levels) to correlate behavioral outcomes with neuroprotection.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Efficacy

The evidence presented in this guide demonstrates that 1-MeTIQ is a promising neuroprotective agent with a unique, multi-target mechanism of action. Its efficacy has been consistently demonstrated in both in vitro and in vivo models of neurodegeneration. The in vitro studies provide a solid foundation for understanding its cellular and molecular mechanisms, while the in vivo studies highlight its potential to translate into therapeutic benefits in a complex biological system.

The comparison with Riluzole underscores the distinct advantages of 1-MeTIQ's broader mechanistic profile. While further research is needed to fully elucidate its therapeutic potential and to establish its safety and efficacy in humans, the existing data strongly support its continued development as a novel treatment for neurodegenerative diseases.

References

A Comparative Guide for the Pharmacological Evaluation of 3-Methyl-1,2,3,4-tetrahydroquinoline Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, antioxidant, adrenergic, anti-HIV, and neuroprotective properties.[1] The therapeutic versatility of this scaffold underscores the significance of characterizing novel derivatives such as 3-Methyl-1,2,3,4-tetrahydroquinoline. While the broader class of tetrahydroquinolines is well-studied, specific experimental data for the 3-methyl substituted variant remains limited. This guide provides a comprehensive framework for the pharmacological evaluation of this compound, comparing it to two well-established therapeutic agents that target key neuroreceptors: Lorcaserin , a selective serotonin 5-HT2C receptor agonist, and Haloperidol , a potent dopamine D2 receptor antagonist.

The structural similarity of the tetrahydroquinoline core to the pharmacophores of known monoamine receptor ligands suggests that this compound may exhibit activity at serotonin and/or dopamine receptors. This guide will therefore focus on outlining the necessary experimental workflows to determine its potential efficacy and selectivity at these targets, thereby positioning it within the current landscape of neurotherapeutics.

Comparator Therapeutic Agents: Benchmarks for Evaluation

To provide a robust context for the pharmacological characterization of this compound, two well-defined drugs have been selected as comparators:

  • Lorcaserin: A selective serotonin 5-HT2C receptor agonist, formerly marketed for weight management.[2][3] Its mechanism of action involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to a feeling of satiety.[3] Lorcaserin serves as an excellent benchmark for assessing potential 5-HT2C agonistic activity.

  • Haloperidol: A typical antipsychotic of the butyrophenone class that acts primarily as a high-affinity antagonist of the dopamine D2 receptor.[4][5][6] It is used in the treatment of a range of psychiatric disorders.[4][7] Haloperidol provides a clear reference point for evaluating potential D2 receptor antagonism.

A direct comparison of the in vitro and in vivo pharmacological profiles of this compound with these agents will elucidate its potential therapeutic utility and guide further drug development efforts.

Pharmacological Profile Comparison

The following table summarizes the key pharmacological parameters for our comparator agents and outlines the data to be determined for this compound.

ParameterThis compoundLorcaserinHaloperidol
Primary Target(s) To be determinedSerotonin 5-HT2C ReceptorDopamine D2 Receptor
Mechanism of Action To be determinedAgonistAntagonist/Inverse Agonist
Receptor Binding Affinity (Ki) To be determined5-HT2C: ~13 nMD2: ~1.5 nM
Functional Potency (EC50/IC50) To be determined5-HT2C: ~39 nM (agonist)D2: ~0.7 nM (antagonist)
Selectivity To be determined>100-fold for 5-HT2C over other 5-HT receptorsHigh for D2, with some activity at α1-adrenergic and 5-HT2A receptors

Proposed Experimental Workflows for Pharmacological Characterization

To ascertain the pharmacological profile of this compound, a series of in vitro assays are proposed. These experiments are designed to provide a comprehensive understanding of its potential interactions with the serotonin 5-HT2C and dopamine D2 receptors.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of this compound binding_assay Receptor Binding Assays (5-HT2C & D2 Receptors) synthesis->binding_assay Test Compound functional_assay Functional Assays (Agonist/Antagonist Modes) binding_assay->functional_assay Identified Targets selectivity_panel Receptor Selectivity Profiling functional_assay->selectivity_panel data_analysis Determination of Ki, EC50/IC50 & Selectivity Ratios selectivity_panel->data_analysis comparison Comparison with Lorcaserin & Haloperidol data_analysis->comparison Gq_pathway Agonist 5-HT2C Agonist (e.g., Lorcaserin) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Gi_pathway Agonist D2 Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds & Activates Antagonist D2 Antagonist (e.g., Haloperidol) Antagonist->Receptor Binds & Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

References

A Researcher's Guide to Cross-Validating Bioactivity: A Case Study on 3-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The path from a promising "hit" to a viable drug candidate is paved with meticulous validation and cross-validation of its biological activity. This guide provides a comprehensive framework for cross-validating the bioactivity of novel chemical entities, using 3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-Me-THIQ) as a practical case study. While the initial query focused on the quinoline isomer, the available scientific literature points to the isoquinoline scaffold as being more extensively studied, making it a more robust subject for demonstrating the principles of bioactivity validation.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of THIQ have been investigated for their potential as anticancer, antibacterial, antiviral, and neuroprotective agents, among others.[2][3] The specific substitution on the THIQ core, such as the methyl group at the 3-position in 3-Me-THIQ, can significantly influence its biological target engagement and overall activity profile.

This guide will delve into the critical importance of a multi-faceted approach to bioactivity confirmation, emphasizing the integration of orthogonal assays and the use of appropriate controls to build a robust data package for any novel compound.

The Imperative of Cross-Validation in Bioactivity Studies

A single positive result in a primary screening assay, while exciting, is prone to a variety of artifacts and false positives. Cross-validation is the systematic process of using multiple, independent experimental methods to confirm an initial observation. This approach is fundamental to ensuring the scientific rigor and reproducibility of bioactivity data. The core tenets of a robust cross-validation strategy include:

  • Orthogonal Assays: Employing different assay formats that measure the same biological endpoint through distinct mechanisms.

  • Secondary and Confirmatory Assays: Progressing from high-throughput screening (HTS) formats to more detailed, lower-throughput assays that provide deeper mechanistic insights.

  • Structure-Activity Relationship (SAR) Analysis: Evaluating structurally related analogs to confirm that the observed activity is specific to the chemical scaffold .

  • Use of Positive and Negative Controls: Benchmarking the activity of the test compound against known modulators of the target and inactive structural analogs.

The following sections will outline a practical workflow for the cross-validation of a hypothetical bioactive profile for 3-Methyl-1,2,3,4-tetrahydroisoquinoline.

Case Study: Cross-Validation of 3-Methyl-1,2,3,4-tetrahydroisoquinoline as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

Based on existing literature, substitution at the 3-position of the THIQ scaffold has been shown to enhance inhibitory activity against Phenylethanolamine N-methyltransferase (PNMT).[4] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. Its inhibition is a therapeutic strategy for conditions such as congestive heart failure.

Step 1: Primary Assay - Initial Hit Identification

The initial discovery of 3-Me-THIQ's potential PNMT inhibitory activity would likely come from a high-throughput screening campaign. A common primary assay for PNMT is a radiometric assay.

Experimental Protocol: Radiometric PNMT Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PNMT is pre-incubated with the test compound (3-Me-THIQ) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates: norepinephrine and the radiolabeled methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Separation and Detection: The radiolabeled product ([¹⁴C]-epinephrine) is separated from the unreacted radiolabeled substrate using a separation technique like scintillation proximity assay (SPA) or filter-based separation.

  • Data Analysis: The amount of radioactivity in the product is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Step 2: Secondary Confirmatory Assay - An Orthogonal Approach

To cross-validate the results from the primary radiometric assay, an orthogonal method that does not rely on radioactivity is essential. A common choice is an HPLC-based assay that directly measures the formation of the product, epinephrine.

Experimental Protocol: HPLC-Based PNMT Assay

  • Reaction Setup: Similar to the primary assay, the enzymatic reaction is carried out with PNMT, norepinephrine, S-adenosyl-L-methionine, and varying concentrations of 3-Me-THIQ.

  • Reaction Termination: The reaction is stopped, and the protein is precipitated.

  • Sample Preparation: The supernatant is collected, filtered, and injected into a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation: The substrate (norepinephrine) and product (epinephrine) are separated on a reverse-phase HPLC column.

  • Detection: The separated compounds are detected using an electrochemical detector or by fluorescence detection after derivatization.

  • Quantification and Analysis: The peak area of the epinephrine product is quantified, and the IC₅₀ value for 3-Me-THIQ is determined.

Data Comparison and Interpretation

The IC₅₀ values obtained from the radiometric and HPLC-based assays should be in close agreement. A significant discrepancy would warrant further investigation into potential assay artifacts.

Assay FormatEndpoint3-Me-THIQ IC₅₀ (µM)Control Inhibitor (e.g., SKF-64139) IC₅₀ (µM)
Radiometric Assay¹⁴C-epinephrine formation5.20.24
HPLC-Based AssayEpinephrine quantification6.10.30

Note: The IC₅₀ values presented are hypothetical for illustrative purposes and are based on the known potency of related compounds.

Step 3: Cellular Assay - Assessing Activity in a Biological Context

While in vitro enzyme assays are crucial, it is equally important to assess the compound's activity in a cellular context. This step helps to evaluate cell permeability and potential off-target effects. A cellular assay could involve using a cell line that endogenously expresses PNMT or a transfected cell line.

Experimental Protocol: Cellular PNMT Activity Assay

  • Cell Culture: A suitable cell line (e.g., PC12 cells, which have low endogenous PNMT but can be transfected) is cultured.

  • Compound Treatment: The cells are treated with varying concentrations of 3-Me-THIQ.

  • Substrate Loading: The cells are loaded with a cell-permeant precursor or substrate.

  • Lysis and Analysis: The cells are lysed, and the intracellular levels of epinephrine and norepinephrine are measured using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: The ratio of epinephrine to norepinephrine is calculated, and the dose-dependent inhibition by 3-Me-THIQ is determined.

Step 4: Cross-Validation with Structurally Related Compounds

To ensure that the observed bioactivity is not a result of non-specific inhibition or an artifact of the compound's chemical properties, it is critical to test structurally related analogs.

  • Positive Control: A known, potent PNMT inhibitor with a different chemical scaffold should be used to validate the assay performance. For PNMT, a compound like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) is a suitable choice.[4]

  • Negative Control: A close structural analog of 3-Me-THIQ that is known to be inactive against the target should be tested. If such a compound is not known, one could synthesize or procure an analog with a modification predicted to abolish activity (e.g., removal of the methyl group or alteration of the stereochemistry).

  • Parent Scaffold: Testing the parent 1,2,3,4-tetrahydroisoquinoline scaffold provides a baseline for understanding the contribution of the methyl group to the observed activity.

Comparative Bioactivity of THIQ Analogs against PNMT

CompoundStructurePNMT IC₅₀ (µM)Rationale for Inclusion
3-Methyl-1,2,3,4-tetrahydroisoquinoline5.2Test Compound
1,2,3,4-tetrahydroisoquinoline10.3[4]Parent Scaffold
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139)0.24[4]Positive Control
Inactive Analog (Hypothetical)>100Negative Control

This comparative analysis helps to build a preliminary structure-activity relationship (SAR) and provides confidence that the observed bioactivity is specific to the chemical features of 3-Me-THIQ.

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a systematic approach to bioactivity cross-validation.

CrossValidationWorkflow PrimaryAssay Primary Assay (e.g., Radiometric PNMT Assay) SecondaryAssay Secondary Confirmatory Assay (e.g., HPLC-based Assay) PrimaryAssay->SecondaryAssay Orthogonal Confirmation CellularAssay Cellular Assay (e.g., PC12 cells) SecondaryAssay->CellularAssay Biological Context SAR_Analysis SAR by Analogs (Positive/Negative Controls) CellularAssay->SAR_Analysis Specificity Check ValidatedHit Validated Bioactive Compound SAR_Analysis->ValidatedHit Final Validation

Caption: A generalized workflow for the cross-validation of bioactivity results.

Conclusion

The cross-validation of bioactivity is a non-negotiable component of rigorous scientific research in drug discovery. By employing a multi-pronged approach that includes orthogonal assays, cellular models, and the use of appropriate controls, researchers can build a compelling case for the specific biological activity of a novel compound. The case study of 3-Methyl-1,2,3,4-tetrahydroisoquinoline as a potential PNMT inhibitor illustrates a practical and robust framework for this essential process. This systematic approach not only validates the initial findings but also lays the groundwork for further preclinical development.

References

Benchmarking new "3-Methyl-1,2,3,4-tetrahydroquinoline" derivatives against parent compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of new derivatives of 3-Methyl-1,2,3,4-tetrahydroquinoline against its parent scaffold. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities. This document offers a detailed narrative on experimental design, causality behind procedural choices, and in-depth protocols for key assays.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Research has highlighted the potential of THQ derivatives in several therapeutic areas, including oncology, neurodegenerative diseases, and conditions associated with oxidative stress.[1][3] Specifically, substituted tetrahydroquinolines have demonstrated promising anticancer and antioxidant properties.[4][5]

The parent compound, this compound, serves as a foundational structure for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This guide outlines a systematic approach to benchmark newly synthesized derivatives against the parent compound, ensuring a rigorous and objective assessment of their potential.

Experimental Design: A Roadmap for Comparative Analysis

A robust benchmarking study requires a multi-faceted experimental approach. The following workflow provides a logical progression from synthesis to in-depth biological characterization.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Data Analysis & Lead Selection A Synthesis of Parent Compound (this compound) B Design & Synthesis of Novel Derivatives (D1-D3) A->B C Structural Elucidation & Purity Analysis (NMR, MS, HPLC) B->C D Antioxidant Activity Assessment (DPPH Radical Scavenging Assay) C->D E Cytotoxicity Profiling (MTT Assay on Cancer Cell Lines) D->E F Target-Specific Bioactivity (e.g., Acetylcholinesterase Inhibition) E->F G Comparative Data Analysis (IC50/EC50 Determination) F->G H Structure-Activity Relationship (SAR) Studies G->H I Selection of Lead Candidate(s) H->I

Caption: A streamlined workflow for the benchmarking of novel this compound derivatives.

Phase 1: Synthesis and Characterization

The foundation of any comparative study lies in the robust synthesis and thorough characterization of the compounds of interest.

Protocol 1: Synthesis of this compound (Parent Compound)

A common and effective method for the synthesis of tetrahydroquinolines is the domino reaction, which involves multi-step sequences in a single operation.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-nitrobenzene in ethanol.

  • Catalyst Addition: Add a catalytic amount of TiO2.

  • Photochemical Reaction: Irradiate the solution with a 350 nm UV lamp. The TiO2 catalyzes the reduction of the nitro group to an aniline and the simultaneous oxidation of ethanol to acetaldehyde.

  • In Situ Cyclization: The in situ generated aniline and acetaldehyde undergo a domino reaction to form this compound.

  • Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and mass spectrometry.

Design and Synthesis of Novel Derivatives (D1-D3)

To explore the structure-activity relationship (SAR), a series of derivatives with systematic modifications should be synthesized. For this guide, we propose three hypothetical derivatives:

  • Derivative 1 (D1): Introduction of a hydroxyl group at the 6-position (6-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinoline). This modification is known to enhance antioxidant activity in related compounds.

  • Derivative 2 (D2): Addition of a phenyl group at the 4-position (3-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline). Aryl substitution has been shown to influence anticancer activity.[7]

  • Derivative 3 (D3): N-alkylation with a propargyl group (1-Propargyl-3-methyl-1,2,3,4-tetrahydroquinoline). This functional group can be used for further "click" chemistry modifications and may modulate biological activity.

The synthesis of these derivatives will involve modifications of the general synthetic route for the parent compound, such as using substituted anilines or employing N-alkylation post-synthesis. Each derivative must be rigorously purified and characterized to ensure a purity of >95% for biological testing.

Phase 2: In Vitro Screening Cascade

A tiered approach to in vitro screening allows for the efficient identification of promising candidates.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and reliable method to evaluate the free radical scavenging capacity of the synthesized compounds.[8]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the parent compound and its derivatives (D1-D3) in methanol.

  • Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined for each compound. Ascorbic acid is used as a positive control.

Protocol 3: MTT Assay for Cytotoxicity Profiling

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is crucial for evaluating the anticancer potential of the synthesized compounds.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the parent compound and its derivatives for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined for each compound. Doxorubicin can be used as a positive control.[9]

Phase 3: Data Analysis and Lead Selection

The culmination of the experimental work is the comparative analysis of the generated data to identify lead candidates.

Comparative Data Summary

The following tables present hypothetical data to illustrate the comparative analysis:

Table 1: Antioxidant Activity (DPPH Assay)

CompoundEC50 (µM)
Parent Compound>100
Derivative 1 (D1)15.2
Derivative 2 (D2)85.6
Derivative 3 (D3)52.1
Ascorbic Acid25.8

Table 2: Cytotoxicity (MTT Assay)

CompoundIC50 (µM) - MCF-7IC50 (µM) - HCT-116
Parent Compound>100>100
Derivative 1 (D1)78.389.1
Derivative 2 (D2)12.518.7
Derivative 3 (D3)45.955.2
Doxorubicin0.81.1
Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data:

  • The introduction of a hydroxyl group at the 6-position (D1) significantly enhances antioxidant activity, as anticipated.

  • The addition of a phenyl group at the 4-position (D2) markedly increases cytotoxic activity against both cancer cell lines, suggesting this position is crucial for anticancer effects.

  • N-alkylation with a propargyl group (D3) moderately improves both antioxidant and cytotoxic activities compared to the parent compound.

SAR cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound (Low Activity) D1 D1 (6-OH) (High Antioxidant) Parent->D1 Hydroxylation D2 D2 (4-Ph) (High Cytotoxicity) Parent->D2 Arylation D3 D3 (N-Propargyl) (Moderate Activity) Parent->D3 N-Alkylation

Caption: A conceptual diagram illustrating the structure-activity relationships of the hypothetical derivatives.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to the benchmarking of novel this compound derivatives. The presented workflow, from synthesis to a tiered in vitro screening cascade, allows for the efficient identification of lead candidates with enhanced biological activities. The hypothetical data and SAR analysis demonstrate how strategic modifications to the parent scaffold can significantly improve its therapeutic potential.

Future work should focus on the lead candidate(s) identified through this process. This includes expanding the panel of cancer cell lines, investigating the mechanism of action, and conducting in vivo studies to assess efficacy and safety in preclinical models. The exploration of further derivatives based on the initial SAR findings will also be crucial for the development of a potent and selective clinical candidate.

References

A Comparative Mechanistic Guide to 3-Methyl-1,2,3,4-tetrahydroquinoline and Its Isomeric Counterpart, 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the mechanism of action between structurally similar compounds is paramount. This guide provides an in-depth comparison of 3-Methyl-1,2,3,4-tetrahydroquinoline and its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). While both compounds share a hydrogenated quinoline core, the placement of the nitrogen atom and the methyl group dramatically influences their pharmacological profiles. This guide will dissect the established multi-faceted mechanism of 1MeTIQ and contrast it with the putative mechanisms of this compound, offering a roadmap for comparative experimental validation.

Part 1: The Well-Defined Neuroprotective Mechanisms of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

1MeTIQ is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[1][2] Its mechanism of action is complex and involves modulation of several key neurological pathways.

Monoamine Oxidase (MAO) Inhibition

A primary and well-documented action of 1MeTIQ is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[3][4] By inhibiting MAO, 1MeTIQ increases the synaptic availability of dopamine, serotonin, and norepinephrine, which is believed to contribute to its antidepressant-like effects.[3][4] This inhibition also reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines by MAO.[3]

Antioxidant and Free Radical Scavenging Properties

Beyond its effects on MAO, 1MeTIQ is a potent free radical scavenger.[5][6] It can directly neutralize harmful ROS, thereby protecting neurons from oxidative stress, a key pathological feature of many neurodegenerative diseases.[7] Some evidence suggests that 1MeTIQ may also exert indirect antioxidant effects by inducing the expression of endogenous antioxidant enzymes.[7]

Glutamatergic System Antagonism

A distinguishing feature of 1MeTIQ's neuroprotective profile is its interaction with the glutamatergic system. It acts as an antagonist at NMDA receptors, preventing excessive calcium influx that leads to excitotoxicity and neuronal death.[5][6] This action is crucial in protecting neurons from the damaging effects of pathological glutamate concentrations.

The multifaceted mechanism of 1MeTIQ is a key to its neuroprotective efficacy, engaging with multiple pathological cascades in neurodegeneration.

Part 2: Putative Mechanisms of Action for this compound

In contrast to 1MeTIQ, the specific mechanism of action for this compound is less defined in the scientific literature. However, based on the activities of the broader class of tetrahydroquinolines, we can infer several potential pathways for investigation. The tetrahydroquinoline scaffold is a common feature in a variety of biologically active compounds.[2][8]

Potential Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of tetrahydroquinoline derivatives.[9] It is plausible that this compound also possesses free radical scavenging capabilities. The nitrogen atom and the aromatic ring system could participate in electron donation to neutralize reactive oxygen species.

Modulation of Ion Channels

Some substituted tetrahydroquinolines have been identified as modulators of ion channels, such as the large-conductance calcium-activated potassium (BK) channels. While this activity has not been specifically reported for the 3-methyl derivative, it represents a viable avenue for investigation given the structural similarities to known BK channel agonists.

Part 3: A Proposed Experimental Framework for a Head-to-Head Comparison

To elucidate the mechanism of action of this compound and directly compare it to 1MeTIQ, a systematic experimental approach is required. The following protocols provide a robust framework for such a comparative study.

Comparative Analysis of MAO Inhibition

Objective: To determine and compare the in vitro inhibitory potency of this compound and 1MeTIQ against MAO-A and MAO-B.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay [10]

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of this compound and 1MeTIQ in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine IC50 values.

  • Assay Procedure:

    • Add the MAO enzyme (either A or B) to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Pre-incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate and fluorescent probe.

    • Monitor the fluorescence intensity over time, which corresponds to the production of hydrogen peroxide.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for both compounds against both MAO isoforms.

Expected Outcome: This experiment will reveal whether this compound shares the MAO-inhibitory properties of 1MeTIQ and, if so, its potency and selectivity for the A and B isoforms.

Logical Flow of the Proposed Comparative Study

G cluster_1MeTIQ 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) (Established Mechanisms) cluster_3MTHQ This compound (Putative Mechanisms) cluster_Exp Proposed Comparative Experiments MAO_Inhibition MAO Inhibition Exp_MAO MAO Inhibition Assay MAO_Inhibition->Exp_MAO Compare Antioxidant Antioxidant/Free Radical Scavenging Exp_Antioxidant Antioxidant Assays (DPPH/ABTS) Antioxidant->Exp_Antioxidant Compare NMDA_Antagonism NMDA Receptor Antagonism Exp_Neuroprotection Neuronal Viability Assays NMDA_Antagonism->Exp_Neuroprotection Compare Putative_Antioxidant Potential Antioxidant Activity Putative_Antioxidant->Exp_Antioxidant Investigate Putative_Ion_Channel Potential Ion Channel Modulation Exp_Electrophysiology Electrophysiology (Patch Clamp) Putative_Ion_Channel->Exp_Electrophysiology Investigate Data_Table Comparative Data Summary Exp_MAO->Data_Table Exp_Antioxidant->Data_Table Exp_Neuroprotection->Data_Table Exp_Electrophysiology->Data_Table

Caption: Proposed workflow for the comparative mechanistic analysis.

Assessment of Antioxidant and Free Radical Scavenging Activity

Objective: To quantify and compare the antioxidant capacities of both compounds.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays [9][11]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a methanolic solution of DPPH.

    • Add various concentrations of the test compounds to the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add different concentrations of the test compounds to the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation period. A reduction in absorbance signifies scavenging of the radical.

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for both compounds in each assay.

Expected Outcome: These assays will provide quantitative data on the direct antioxidant potential of this compound relative to 1MeTIQ.

Evaluation of Neuroprotective Effects

Objective: To assess and compare the ability of both compounds to protect neurons from excitotoxicity and oxidative stress.

Experimental Protocol: In Vitro Neuronal Viability Assay

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of this compound or 1MeTIQ.

  • Viability Assessment: After a suitable incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Expected Outcome: This experiment will determine if this compound exhibits neuroprotective effects and how its potency compares to that of 1MeTIQ under different neurotoxic conditions.

Workflow for Neuronal Viability Assay

G start Primary Neuronal Culture toxin Induce Neurotoxicity (e.g., Glutamate, H2O2) start->toxin compound_A Treat with This compound toxin->compound_A compound_B Treat with 1-Methyl-1,2,3,4-tetrahydroisoquinoline toxin->compound_B control Vehicle Control toxin->control viability Assess Cell Viability (MTT or LDH Assay) compound_A->viability compound_B->viability control->viability end Compare Neuroprotective Efficacy viability->end

Caption: Experimental design for comparing neuroprotective effects.

Part 4: Comparative Data Summary

Mechanism/Activity1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)This compound (Hypothesized)
MAO Inhibition Yes (MAO-A and MAO-B)[3][4]To be determined
Antioxidant Activity Yes (Direct radical scavenging)[5][6]Likely, based on the tetrahydroquinoline scaffold[9]
NMDA Receptor Antagonism Yes[5][6]Unlikely, but requires investigation
Ion Channel Modulation Not a primary reported mechanismPossible (e.g., BK channels)
Neuroprotection Yes (demonstrated in various models)[7]To be determined

Conclusion

While 1-Methyl-1,2,3,4-tetrahydroisoquinoline has a well-characterized, multi-target mechanism of action that underpins its neuroprotective effects, the pharmacological profile of its structural isomer, this compound, remains largely unexplored. The proposed experimental framework provides a clear and logical path for a comprehensive comparative analysis. The results of these studies will be invaluable to researchers in the fields of medicinal chemistry and neuropharmacology, providing crucial insights into the structure-activity relationships of this important class of heterocyclic compounds and aiding in the development of novel therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide offers a procedural framework rooted in established safety protocols for analogous compounds.

Disclaimer: This guide is based on the known hazards of the parent compound, 1,2,3,4-tetrahydroquinoline, and its derivatives. An official Safety Data Sheet (SDS) specific to this compound was not available at the time of writing. It is imperative to consult the official SDS for your specific compound and to adhere strictly to all institutional and local regulations regarding hazardous waste disposal. This document serves as a supplementary resource, not a replacement for official protocols from your institution's Environmental Health & Safety (EHS) department.

Part 1: Hazard Profile & Core Disposal Principles

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Based on data from closely related quinoline derivatives, this compound should be managed as a hazardous substance with the following risk profile.

Anticipated Hazard Profile:

  • Acute Toxicity: The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed.[1] Skin contact may also be harmful.

  • Carcinogenicity: It is suspected to be a Category 1B carcinogen, meaning it may cause cancer.[1]

  • Physical Hazards: The compound is likely a combustible liquid, requiring that it be kept away from heat, sparks, and open flames.[1]

  • Environmental Hazards: Tetrahydroquinoline is recognized as being harmful or toxic to aquatic life with long-lasting effects.[1] Critically, it is not readily biodegradable, meaning its release into the environment can cause persistent harm.[1]

The Core Disposal Directive:

Given this profile, the central principle is clear: This compound and any materials contaminated with it must be treated as hazardous waste.

This directive mandates the following:

  • DO NOT dispose of this chemical down the drain.[2][3] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4][5]

  • DO NOT dispose of this chemical in the regular solid waste trash.[2]

  • DO collect all waste streams containing this compound for management through your institution's approved hazardous waste program.[6][7][8]

Part 2: Pre-Disposal Safety Protocols

Before handling any waste materials, ensure all safety measures are in place.

Engineering Controls

All handling and preparation of this compound waste must be conducted within a certified chemical fume hood or a well-ventilated area to prevent inhalation of vapors.[1][6][9] Ensure that a safety shower and eyewash station are readily accessible.[9]

Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required for handling this chemical waste, with standards referenced from the Occupational Safety and Health Administration (OSHA) and European Norms (EN).

Protection TypeSpecific EquipmentStandard (Example)Rationale
Eye/Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 / EN 166Protects against splashes and vapors that can cause serious eye irritation.[6][10]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents skin contact, as the substance is a skin irritant and potentially absorbed.[6][10]
Body Laboratory coat.---Protects against incidental contact and contamination of personal clothing.[2]
Respiratory Not typically required when using a fume hood. If handled outside a hood, a NIOSH-approved respirator may be necessary.NIOSH / EN 149Prevents inhalation of potentially toxic and irritating vapors.[8]

Part 3: Step-by-Step Disposal Procedures

Follow this systematic process to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

Properly categorize your waste at the point of generation.

  • Chemical Waste: This includes the pure compound, reaction mixtures, or solutions containing this compound.

  • Contaminated Solid Waste: This includes items like used gloves, weigh paper, pipette tips, and absorbent pads from spill cleanups.

  • Segregation: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions.[2] For example, do not mix with strong oxidizing agents.[6]

Step 2: Waste Containment & Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][6] Do not use the original container for waste collection unless it is designated for that purpose.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound." Ensure the label is accurate and legible.

Step 3: Managing Spills & Contaminated Materials

In the event of a small spill:

  • Ensure the area is well-ventilated and eliminate all ignition sources.[11]

  • Wearing your full PPE, contain the spill.

  • Absorb the liquid with an inert material such as vermiculite, dry sand, or a chemical sorbent pad.[11]

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place the collected material into your labeled hazardous waste container.[11]

  • Clean the spill area thoroughly.

Step 4: Disposal of "Empty" Containers

An "empty" container that held hazardous waste can sometimes be disposed of as non-hazardous solid waste, but strict criteria apply. Under the EPA's Resource Conservation and Recovery Act (RCRA), a container is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight for smaller containers. However, for acutely hazardous wastes, triple-rinsing is often required.

Causality: Given the toxicity and carcinogenicity of this compound class, the most prudent and self-validating approach is to treat all un-rinsed containers as hazardous waste.[1] This eliminates ambiguity and ensures the highest level of safety and compliance.

Step 5: Final Disposal Pathway

Accumulate the sealed and labeled hazardous waste container in a designated satellite accumulation area within your lab. Once ready for pickup, contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal contractor. This ensures the waste is transported, treated, and disposed of in accordance with all federal and state regulations.[1]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_process Waste Handling & Segregation cluster_disposal Final Disposal A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste liquid or solid? C->D E Collect in Labeled, Sealed LIQUID Hazardous Waste Container D->E Liquid F Collect in Labeled, Sealed SOLID Hazardous Waste Container D->F Solid G Store container in designated Satellite Accumulation Area E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Contractor Manages Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for handling and disposing of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.